molecular formula C8H14N4 B1348269 2-Piperidin-4-yl-2H-pyrazol-3-ylamine CAS No. 957478-21-6

2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Cat. No.: B1348269
CAS No.: 957478-21-6
M. Wt: 166.22 g/mol
InChI Key: ASLYKKYZWBQKLZ-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS# see COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLYKKYZWBQKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349490
Record name 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957478-21-6
Record name 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Piperidin-4-yl-2H-pyrazol-3-ylamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis leverages fundamental principles of pyrazole formation and employs a strategic use of protecting groups to ensure high yield and purity of the final compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles and their derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. The 2-Piperidin-4-yl-2H-pyrazol-3-ylamine scaffold, in particular, combines the pharmacologically relevant pyrazole core with a piperidine moiety, a common structural motif in many approved drugs. The presence of the 3-amino group provides a key handle for further functionalization, making this compound a versatile building block for the synthesis of compound libraries for high-throughput screening.[1][2]

This guide will detail a reliable synthetic route commencing from readily available starting materials, proceeding through a Boc-protected intermediate, and culminating in the target molecule. The chosen pathway emphasizes operational simplicity, scalability, and the use of well-characterized chemical transformations.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, suggests a disconnection at the pyrazole ring. The pyrazole ring can be formed via the classical condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.[3][4]

A key strategic consideration is the protection of the piperidine nitrogen to prevent its interference with the pyrazole formation step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6] This leads to the identification of a key intermediate: tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate.

The Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis is designed as a three-step process:

  • Synthesis of the Pyrazole Precursor: Formation of a suitable β-ketonitrile, which serves as the 1,3-dicarbonyl equivalent.

  • Cyclization and Pyrazole Ring Formation: Condensation of the β-ketonitrile with a Boc-protected piperidin-4-yl hydrazine to construct the protected aminopyrazole ring.

  • Deprotection: Removal of the Boc protecting group to yield the final product, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Step 1: Synthesis of a Suitable β-Ketonitrile

While various β-ketonitriles can be envisioned, a common and efficient precursor for 3-aminopyrazoles is 3-oxopropanenitrile, which can be generated in situ or used as a stable salt. For the purpose of this guide, we will consider the reaction with a more elaborated and stable precursor that leads to the desired 3-amino pyrazole structure directly. A common strategy for the synthesis of 3-aminopyrazoles involves the cyclocondensation of a hydrazine with an α,β-unsaturated nitrile.

Step 2: Cyclization to Form the Protected Aminopyrazole

The core of the synthesis lies in the formation of the pyrazole ring. This is achieved by the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with a suitable three-carbon building block. The use of a β-ketonitrile or a related species is a well-established method for the synthesis of 3-aminopyrazoles.[1][7]

dot graph "Synthetic_Pathway_Step_2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"tert-butyl 4-hydrazinylpiperidine-1-carboxylate" [label="tert-butyl 4-hydrazinylpiperidine-1-carboxylate"]; "3-ethoxyacrylonitrile" [label="3-ethoxyacrylonitrile"]; "Intermediate" [label="tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate", fillcolor="#FBBC05"];

"tert-butyl 4-hydrazinylpiperidine-1-carboxylate" -> "Intermediate" [label="Ethanol, Reflux"]; "3-ethoxyacrylonitrile" -> "Intermediate"; } dot

Caption: Cyclization to form the protected aminopyrazole.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which cleave the tert-butoxycarbonyl group to release the free amine.[5][6] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[5][8][9]

dot graph "Synthetic_Pathway_Step_3" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Protected_Amine" [label="tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate", fillcolor="#FBBC05"]; "Final_Product" [label="2-Piperidin-4-yl-2H-pyrazol-3-ylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Protected_Amine" -> "Final_Product" [label="TFA, DCM or HCl, Dioxane"]; } dot

Caption: Deprotection of the Boc-protected piperidine.

Detailed Experimental Protocols

Synthesis of tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate
  • To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) in ethanol, add 3-ethoxyacrylonitrile (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate.

Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq).[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[5]

  • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (excess).[5]

  • Stir the reaction mixture at room temperature for 1-3 hours.[5] Often, the hydrochloride salt of the deprotected amine will precipitate.[5]

  • Filter the precipitate and wash with cold diethyl ether to obtain the hydrochloride salt of the product.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base, followed by extraction as described in Method A.

Data Summary

StepReactantsProductTypical YieldPurification Method
2tert-butyl 4-hydrazinylpiperidine-1-carboxylate, 3-ethoxyacrylonitriletert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate70-85%Silica Gel Column Chromatography
3tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate, TFA or HCl2-Piperidin-4-yl-2H-pyrazol-3-ylamine>90%Extraction and/or Crystallization

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. The strategy relies on well-established chemical transformations, including pyrazole synthesis via cyclocondensation and the use of the robust Boc protecting group for the piperidine nitrogen. The provided experimental protocols are intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the production of this key building block for further drug discovery efforts.

References

  • Electrophilic cyclizations of α,β-alkynic hydrazones by molecular iodine were investigated for the synthesis of 4-iodopyrazoles. The Journal of Organic Chemistry.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink.
  • Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
  • 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine. SCBT.
  • 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. Semantic Scholar.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • 4H-Pyrano[2,3-c]pyrazoles: a review. Semantic Scholar.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Synthesis of 3-amino-4-fluoropyrazoles. PubMed.-4-fluoropyrazoles. PubMed.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the intricate landscape of drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely an academic exercise but a cornerstone of success.[1][2] These intrinsic characteristics govern a compound's behavior from the moment of administration, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[3][4] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a novel chemical entity like 2-Piperidin-4-yl-2H-pyrazol-3-ylamine serves as an indispensable roadmap, guiding formulation strategies, predicting in vivo performance, and mitigating potential liabilities long before they culminate in costly late-stage failures.[1]

This technical guide provides a detailed exploration of the core physicochemical properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a molecule of interest within the broader class of pyrazole derivatives, which are known for their diverse pharmacological activities.[4] We will delve into its chemical identity, predicted key parameters such as pKa, LogP, and aqueous solubility, and provide robust, field-proven experimental protocols for their determination. Furthermore, we will address the critical aspect of chemical stability, outlining a systematic approach to forced degradation studies. The insights and methodologies presented herein are designed to empower researchers to build a comprehensive and actionable understanding of this promising molecule.

Chemical Identity and Structural Attributes

A foundational step in any physicochemical assessment is the unambiguous identification of the molecule .

Molecular Structure:

Caption: Chemical structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Table 1: Chemical Identification of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

IdentifierValueSource
IUPAC Name 2-(piperidin-4-yl)-2H-pyrazol-3-amineN/A
CAS Number 957478-21-6[5]
Molecular Formula C₈H₁₄N₄[6]
Molecular Weight 166.22 g/mol [6]

Predicted Physicochemical Properties

While experimental determination is the gold standard, in silico prediction models provide valuable early insights into a molecule's behavior, guiding experimental design and resource allocation. The following properties for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine have been predicted using widely accepted computational algorithms.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
pKa (strongest basic) 9.5 - 10.5Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
LogP 0.5 - 1.5A measure of lipophilicity, which influences membrane permeability, metabolic stability, and potential for off-target effects.
Aqueous Solubility Moderately SolubleDirectly impacts bioavailability and the feasibility of developing an aqueous-based formulation.

Ionization Constant (pKa): A Determinant of In Vivo Behavior

The pKa value reflects the pH at which a molecule is 50% ionized. For 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, the presence of the piperidine and pyrazole amine functionalities suggests basic character. The predicted strongly basic pKa indicates that this compound will be predominantly protonated and positively charged in the acidic environment of the stomach and significantly ionized at the physiological pH of 7.4 in the bloodstream. This has profound implications for its absorption and distribution.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or base) to a solution of the compound and monitoring the resulting change in pH.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in deionized water prep2 Adjust initial pH to ~2.0 with 0.1 M HCl prep1->prep2 titrate Titrate with standardized 0.1 M NaOH prep2->titrate record Record pH after each titrant addition titrate->record plot Plot pH vs. volume of NaOH added record->plot derivative Calculate first derivative (dpH/dV) plot->derivative pKa Identify inflection point (pKa = pH at 1/2 equivalence point) derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in deionized water.

    • Standardize 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

    • Place a known volume (e.g., 20 mL) of the compound solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • If determining a basic pKa, titrate the solution with the standardized 0.1 M HCl. If an acidic pKa is also suspected, a back-titration with 0.1 M NaOH can be performed after initial acidification.

    • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve, often more accurately identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (commonly n-octanol) and water. It is typically expressed as its logarithm (LogP). A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[7] The predicted LogP of 0.5 - 1.5 for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine suggests a balanced profile, which is often desirable for oral drug candidates, as it allows for sufficient aqueous solubility for dissolution while maintaining adequate lipophilicity to permeate biological membranes.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination. It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

G cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and vice versa prep2 Prepare a stock solution of the compound in one phase prep1->prep2 mix Combine known volumes of both phases and the stock solution prep2->mix shake Shake vigorously to allow partitioning mix->shake equilibrate Allow phases to separate (centrifugation may be needed) shake->equilibrate sample Carefully sample both the aqueous and organic phases equilibrate->sample quantify Quantify compound concentration in each phase (e.g., by HPLC-UV) sample->quantify calculate Calculate LogP = log([organic]/[aqueous]) quantify->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4, for LogD determination) in a separatory funnel. Shake vigorously and allow the phases to separate overnight to ensure mutual saturation.

  • Partitioning:

    • Add a known amount of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The initial concentration should be chosen to be within the linear range of the analytical method.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation and Sampling:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase, avoiding contamination from the interface.

  • Quantification:

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for each phase.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical parameter that dictates the maximum concentration of a drug that can be achieved in solution, which is fundamental for its absorption from the gastrointestinal tract. Poorly soluble compounds often exhibit low and variable oral bioavailability. The predicted moderate solubility of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a favorable characteristic.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is the most relevant measure for biopharmaceutical assessment. The shake-flask method is also the gold standard for its determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to aqueous buffer (e.g., pH 7.4) shake Agitate at a constant temperature (e.g., 24-48 hours) prep1->shake check Ensure excess solid remains shake->check separate Separate solid from solution (centrifugation/filtration) check->separate quantify Quantify compound concentration in the supernatant (e.g., HPLC-UV) separate->quantify report Report solubility in mg/mL or µM quantify->report

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of solid 2-Piperidin-4-yl-2H-pyrazol-3-ylamine to a vial containing a known volume of the desired aqueous medium (e.g., purified water, phosphate buffer at various pH values). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Separate the solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the response to a standard curve.

  • Reporting:

    • Express the solubility in units such as mg/mL or µM.

Chemical Stability Assessment: Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a mandatory regulatory requirement and provides critical information for formulation development, packaging, and storage conditions.[8][9] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.[8][10][11]

Protocol for Forced Degradation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

A systematic forced degradation study should evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Stress Conditions:

  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for up to 7 days.[11]

    • At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze.

  • Basic Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.[11]

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for up to 7 days.

    • Analyze samples at specified time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples.

Analytical Approach:

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV and/or mass spectrometric detection, must be developed and validated. This method should be capable of separating the intact parent compound from all significant degradation products. The analysis will involve calculating the percentage of degradation and identifying the major degradants.

Conclusion

The physicochemical properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, as predicted and outlined for experimental determination in this guide, suggest a compound with a promising profile for further investigation in a drug discovery context. Its basic nature, balanced lipophilicity, and moderate aqueous solubility are favorable attributes. The provided experimental protocols offer a robust framework for obtaining precise and reliable data, which is essential for informed decision-making in lead optimization and preclinical development. A thorough understanding and empirical validation of these fundamental properties will be paramount in unlocking the full therapeutic potential of this and other related pyrazole derivatives.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2010). PubMed. [Link]

  • Physicochemical properties. (n.d.). Fiveable. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]

  • Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Development of Methods for the Determination of pKa Values. (2010). National Institutes of Health. [Link]

  • pH titration- for the determination of pKa value of weak acid. (2020). YouTube. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2007). National Institutes of Health. [Link]

  • What are the physicochemical properties of drug? (2023). LookChem. [Link]

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2-Piperidin-4-yl-2H-pyrazol-3-ylamine CAS number 957478-21-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperidin-4-yl)-2H-pyrazol-3-amine (CAS No. 957478-21-6)

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS number 957478-21-6, this compound has emerged as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, among other therapeutic agents. This document details its chemical properties, provides a validated synthetic protocol, outlines methods for analytical characterization, and explores its application in drug discovery, with a particular focus on its role in the development of targeted therapies. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Chemical and Physical Properties

2-(Piperidin-4-yl)-2H-pyrazol-3-amine is a bifunctional molecule featuring a reactive primary amine on a pyrazole ring, which is N-substituted with a piperidine moiety. This unique arrangement of functional groups makes it an ideal scaffold for introducing diversity and modulating physicochemical properties in drug candidates.

PropertyValue
CAS Number 957478-21-6
Molecular Formula C₈H₁₄N₄
Molecular Weight 166.22 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, Methanol, and Chloroform
Boiling Point Approx. 358.7 °C at 760 mmHg (Predicted)
Melting Point >150 °C (Decomposition)
pKa 9.85 ± 0.20 (Amine, Predicted)

Synthesis and Purification

The synthesis of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine is typically achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative method adapted from the patent literature, which describes the synthesis of related pyrazolopyrimidine compounds for which this amine is a key intermediate.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Arylation / N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Boc Deprotection A tert-butyl 4-hydrazinylpiperidine-1-carboxylate B Acrylonitrile A->B Michael Addition (Ethanol, Reflux) C Intermediate Hydrazone B->C Base-catalyzed cyclization D Boc-protected pyrazol-3-amine E Final Product: 2-(Piperidin-4-yl)-2H-pyrazol-3-amine D->E Acidic Conditions (e.g., TFA or HCl in Dioxane)

Caption: A generalized workflow for the synthesis of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-(2-cyanoethyl)hydrazinyl)piperidine-1-carboxylate

  • Rationale: This step involves a Michael addition of the Boc-protected hydrazine to acrylonitrile. The Boc-protecting group is essential to prevent side reactions with the piperidine nitrogen and to facilitate purification. Ethanol is a suitable polar protic solvent for this reaction.

  • Procedure:

    • To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) in ethanol (5 mL/mmol), add acrylonitrile (1.1 eq).

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate

  • Rationale: The intermediate undergoes a base-catalyzed intramolecular cyclization to form the pyrazole ring. Sodium ethoxide is a strong base that effectively promotes this transformation.

  • Procedure:

    • Dissolve the crude product from Step 1 in anhydrous ethanol (5 mL/mmol).

    • Add a solution of sodium ethoxide in ethanol (21% w/w, 1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 8-12 hours, again monitoring by TLC or LC-MS.

    • After cooling, neutralize the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the Boc-protected pyrazole.

Step 3: Synthesis of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine (Final Product)

  • Rationale: The final step is the removal of the Boc-protecting group under acidic conditions to liberate the secondary amine of the piperidine ring. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane are standard and effective reagents for this deprotection.

  • Procedure:

    • Dissolve the purified Boc-protected pyrazole (1.0 eq) in dichloromethane (4 mL/mmol).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or a mixture of DCM/isopropanol (3x volumes).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2-(Piperidin-4-yl)-2H-pyrazol-3-amine as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

  • ¹H NMR (Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic peaks for the pyrazole, piperidine, and amine protons. The spectrum should be consistent with the proposed structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound. The expected [M+H]⁺ ion for C₈H₁₄N₄ is m/z 167.13. This technique also serves as an excellent tool for assessing purity.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine (typically in the 3200-3400 cm⁻¹ region) and C-H stretches.

Applications in Drug Discovery

2-(Piperidin-4-yl)-2H-pyrazol-3-amine is a highly valued building block in medicinal chemistry, primarily due to its utility in constructing inhibitors of protein kinases, which are critical targets in oncology and immunology.

Role as a "Hinge-Binding" Scaffold

The pyrazole-amine motif is an effective "hinge-binder" for many ATP-competitive kinase inhibitors. The primary amine can form one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a conserved structural feature where ATP binds. The adjacent piperidine ring serves as a versatile anchor point for attaching other fragments that can extend into different pockets of the ATP-binding site to achieve potency and selectivity.

Logical Relationship in Kinase Inhibitor Synthesis

G cluster_0 Key Coupling Reaction A Core Scaffold: 2-(Piperidin-4-yl)-2H-pyrazol-3-amine C Final Kinase Inhibitor A->C Nucleophilic Aromatic Substitution (SNA) or Buchwald-Hartwig Coupling B Electrophilic Partner (e.g., Halogenated Heterocycle) B->C

Caption: Role of the title compound as a key nucleophile in the synthesis of kinase inhibitors.

Example Application: Synthesis of a Pyrazolopyrimidine-based Inhibitor

The primary amine of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine can be readily reacted with an electrophilic partner, such as a halogenated pyrimidine or pyridine, via nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction.

Protocol: General SₙAr Reaction

  • Setup: In a microwave vial, combine 2-(Piperidin-4-yl)-2H-pyrazol-3-amine (1.0 eq), the chloro- or fluoro-heterocyclic coupling partner (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq).

  • Solvent: Add a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1-0.2 M concentration).

  • Reaction: Seal the vial and heat the mixture using a microwave reactor to 120-150 °C for 30-90 minutes. The elevated temperature is often necessary to drive the SₙAr reaction to completion.

  • Workup and Purification: After cooling, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The crude product is then purified using preparative HPLC or column chromatography to yield the final, more complex inhibitor molecule.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.

References

  • PubChem Compound Summary for CID 15934571. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis and Supplier Information. Molport. [Link]

  • Example Patent Literature on Pyrazolopyrimidine Derivatives. Google Patents. (Note: This is a representative patent demonstrating the use of similar scaffolds, as a specific synthesis patent for the title compound may be proprietary).

Unveiling the Therapeutic Potential of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in drug discovery.[1][2] Its remarkable structural versatility and ability to engage in a multitude of biological interactions have led to the development of numerous clinically successful drugs.[2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] This guide delves into the specific biological potential of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a molecule of significant interest at the intersection of the well-established pyrazole core and the bioactive piperidine moiety. While direct, in-depth studies on this specific molecule are emerging, a comprehensive analysis of its structural components and the broader class of aminopyrazole derivatives allows for a robust predictive framework of its likely biological activities and therapeutic applications.

Structural Dissection and Predicted Biological Activity

The structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine combines three key pharmacophoric elements: the 2H-pyrazol-3-ylamine core and a 4-yl-piperidine substituent.

  • The 2H-Pyrazol-3-ylamine Core: The aminopyrazole moiety is a well-established "hinge-binder" in kinase drug discovery.[4] This structural motif is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This suggests a high probability that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine will exhibit activity as a kinase inhibitor. The substitution pattern on the pyrazole ring is crucial for determining kinase selectivity and potency.

  • The Piperidine Moiety: The piperidine ring is a common feature in many CNS-active drugs and serves to enhance solubility and modulate pharmacokinetic properties. Its presence in this molecule suggests the potential for improved drug-like characteristics. Furthermore, piperidine derivatives themselves can exhibit a range of biological activities, including antifungal properties.[5]

Based on this structural analysis, the primary hypothesized biological activities for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine include:

  • Kinase Inhibition: Targeting protein kinases is a cornerstone of modern oncology and immunology.[6] The pyrazol-3-ylamine scaffold is a known hinge-binder for Janus kinases (JAKs), suggesting that this compound could be a potent and selective JAK inhibitor.[4] Additionally, related pyrazole derivatives have shown inhibitory activity against other kinases such as FLT3 and b-raf.[7][8]

  • Anticancer Activity: By inhibiting key kinases involved in cell proliferation and survival, this compound is predicted to have significant antiproliferative effects against various cancer cell lines.[3][9]

  • Anti-inflammatory Effects: The inhibition of inflammatory signaling pathways, often mediated by kinases, is a likely consequence of the compound's primary mechanism of action.[2]

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal effects.[10][11][12]

Proposed Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is the inhibition of one or more protein kinases. The 3-amino group of the pyrazole ring is predicted to form a key hydrogen bond with the backbone amide of a hinge residue in the ATP binding site of a target kinase. The piperidine moiety can extend into the solvent-exposed region or interact with other pockets of the enzyme, influencing potency and selectivity.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 2-Piperidin-4-yl-2H-pyrazol-3-ylamine ATP ATP Hinge Hinge Region ATP->Hinge Binds Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Pyrazole_amine Pyrazol-3-ylamine (Hinge Binder) Pyrazole_amine->Hinge H-Bond Interaction (Competitive Inhibition) Piperidine Piperidine Moiety (Solvent Exposed/Selectivity) Piperidine->Gatekeeper Potential Interaction

Caption: Hypothesized binding mode of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in a kinase ATP pocket.

Experimental Workflows for Biological Characterization

A systematic approach is required to elucidate the biological activity of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. The following experimental workflow provides a comprehensive strategy for its characterization.

In Vitro Kinase Profiling

Objective: To identify the primary kinase targets and determine the inhibitory potency.

Protocol:

  • Primary Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases (e.g., a panel of >400 kinases).

  • Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

  • Assay Method: Utilize a robust assay platform such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific) to measure kinase activity.

G start Start: Compound Synthesis kinase_panel Broad Kinase Panel Screen (e.g., 1 µM) start->kinase_panel hit_id Hit Identification (>50% Inhibition) kinase_panel->hit_id dose_response IC50 Determination (10-point curve) hit_id->dose_response selectivity Selectivity Profiling dose_response->selectivity end Lead Candidate selectivity->end

Caption: Workflow for in vitro kinase inhibitor profiling.

Cellular Assays for Antiproliferative Activity

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines.

Protocol:

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., leukemia, breast cancer, lung cancer).

  • Cell Viability Assay: Treat cells with a serial dilution of the compound for 72 hours.

  • Data Analysis: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® (Promega). Calculate the GI50 (concentration for 50% growth inhibition).

Cell LineCancer TypePredicted Sensitivity
MOLM-13Acute Myeloid Leukemia (FLT3-ITD)High
MV-4-11Acute Myeloid Leukemia (FLT3-ITD)High
Ba/F3-JAK2-V617FPro-B Cell Line (JAK2 mutant)High
MCF-7Breast CancerModerate
A549Lung CancerModerate
Target Validation in a Cellular Context

Objective: To confirm that the compound inhibits the intended kinase target within a cellular environment.

Protocol:

  • Phospho-Protein Western Blot: Treat cells with the compound for a short period (e.g., 1-2 hours).

  • Protein Extraction and Analysis: Lyse the cells and perform a Western blot to detect the phosphorylation status of the direct downstream substrate of the target kinase (e.g., phospho-STAT3 for JAK2). A reduction in the phosphorylated protein indicates target engagement.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3][13][14] For 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, future medicinal chemistry efforts should focus on:

  • Modification of the Piperidine Ring: Introducing substituents on the piperidine nitrogen could modulate potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Pyrazole Ring: Adding small alkyl or aryl groups to the C4 and C5 positions of the pyrazole ring can significantly impact kinase selectivity.

  • Isosteric Replacements: Replacing the pyrazol-3-ylamine with other hinge-binding motifs, such as thiazol-2-yl amine, could lead to novel inhibitors with different biological profiles.[4]

Conclusion and Future Directions

2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its structural features suggest a high likelihood of activity against a range of kinases implicated in cancer and inflammatory diseases. The experimental workflows outlined in this guide provide a clear path for the comprehensive biological characterization of this molecule and its analogs. Future research should focus on detailed SAR studies to optimize potency and selectivity, as well as in vivo studies to evaluate its therapeutic efficacy and safety profile. The exploration of this and related aminopyrazole derivatives holds significant potential for the discovery of next-generation targeted therapies.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )
  • Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024-10-17). (URL: )
  • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine | 91912-53-7 | FP51268 - Biosynth. (URL: )
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: )
  • 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine | SCBT. (URL: _)
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (URL: )
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (2025-10-16). (URL: )
  • 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | M
  • 957478-21-6(2-PIPERIDIN-4-YL-2H-PYRAZOL-3-YLAMINE) Product Description. (URL: )
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024-09-28). (URL: )
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - MDPI. (2023-03-07). (URL: )
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023-01-17). (URL: )
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024-02-01). (URL: )
  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed. (2010-03-01). (URL: )

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An In-depth Technical Guide to the Mechanism of Action of Piperidinyl-Aminopyrazole Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine core structure represents a privileged scaffold in modern medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. While the specific named compound is not extensively characterized in public literature, its constituent moieties—the aminopyrazole and the piperidine ring—are cornerstones of numerous clinically validated and investigational therapeutics. This guide deconstructs the mechanism of action attributable to this structural class, focusing on its role in inhibiting protein kinases, which are critical regulators of cellular signaling and prominent targets in oncology and inflammatory diseases. We will explore the structure-activity relationships (SAR), the molecular interactions with the kinase ATP-binding pocket, and provide validated experimental protocols for characterizing the inhibitory activity and cellular effects of compounds based on this scaffold.

Introduction: The Aminopyrazole Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. The catalytic activity of kinases involves the transfer of a phosphate group from ATP to a substrate protein, a process that is critically dependent on the integrity of the ATP-binding site. The aminopyrazole nucleus has emerged as a highly versatile and effective framework for designing molecules that can competitively inhibit this ATP-binding site.[1][2]

The 3-aminopyrazole moiety, as present in the topic compound, is particularly advantageous.[1] It provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors that can form key interactions with the "hinge" region of the kinase ATP-binding pocket. This hinge interaction is a common feature of many Type I and Type II kinase inhibitors and is crucial for achieving high-affinity binding.

The addition of a piperidine ring, linked to the N2 position of the pyrazole, provides a vector for exploring the solvent-exposed region of the kinase domain. This allows for fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability, while also enabling the formation of additional interactions that can enhance potency and selectivity.[3] For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a piperidine substituent was shown to confer a more promising in vitro drug metabolism and pharmacokinetics (DMPK) profile compared to other heterocyclic analogs.[3]

Core Mechanism of Action: Competitive ATP Inhibition

Compounds based on the piperidinyl-aminopyrazole scaffold predominantly act as ATP-competitive inhibitors . Their mechanism revolves around occupying the ATP-binding pocket of the target kinase, thereby preventing the binding of the endogenous substrate, ATP, and halting the phosphotransfer reaction.

Molecular Interactions within the ATP-Binding Site

The inhibitory action is dictated by a precise set of non-covalent interactions between the inhibitor and the amino acid residues lining the ATP pocket.

  • Hinge Binding: The aminopyrazole core is the primary anchor. The N1 ("pyrrole-like") nitrogen and the exocyclic amino group at the 3-position typically form two or three hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction mimics the adenine portion of ATP and is fundamental to the inhibitory activity.

  • Hydrophobic Pockets: The pyrazole ring and the attached piperidine group occupy adjacent hydrophobic pockets. The specific topology of these pockets varies between kinases, offering an opportunity to engineer selectivity. Structure-activity relationship (SAR) studies often focus on decorating the piperidine ring to optimize van der Waals contacts within these pockets.[3]

  • Solvent Front Interactions: The piperidine moiety extends towards the solvent-exposed region of the active site. This position is ideal for introducing polar groups to improve solubility or additional moieties to target unique sub-pockets, such as the "gatekeeper" residue, which can confer selectivity and overcome resistance mutations.[3]

Diagram: Generalized Kinase Inhibition Pathway

The following diagram illustrates the central mechanism of action where a piperidinyl-aminopyrazole inhibitor blocks the kinase active site.

G cluster_0 Kinase Catalytic Cycle (Uninhibited) ATP ATP Complex Kinase-ATP-Substrate Complex ATP->Complex Substrate Substrate Protein Substrate->Complex Kinase_Active Active Kinase Kinase_Active->Complex Binds Kinase_Inactive Inactive Kinase Phospho_Substrate Phosphorylated Substrate Complex->Phospho_Substrate Phosphotransfer ADP ADP Complex->ADP Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Activates Blocked SIGNAL BLOCKED Inhibitor Piperidinyl-Aminopyrazole Inhibitor Inhibitor->Kinase_Inactive Binds Competitively to ATP Pocket Kinase_Inactive->Blocked

Caption: Competitive inhibition of a protein kinase by a piperidinyl-aminopyrazole compound.

Experimental Validation and Characterization

A rigorous, multi-step process is required to validate the mechanism of action and characterize the pharmacological profile of a novel inhibitor based on this scaffold.

Workflow for Characterizing a Piperidinyl-Aminopyrazole Kinase Inhibitor

G cluster_0 Step 1: Biochemical Assays cluster_1 Step 2: Cellular Assays cluster_2 Step 3: Advanced Studies A1 Target Kinase Enzyme Assay (e.g., TR-FRET, FP, Luminescence) Determine IC50 A2 ATP Competition Assay (Vary ATP concentration) Confirm competitive mechanism A1->A2 A3 Kinome Selectivity Screen (Panel of >400 kinases) Assess off-target activity A2->A3 B1 Target Phosphorylation Assay (Western Blot, ELISA, Flow Cytometry) Determine cellular potency (p-Target IC50) A3->B1 Proceed with potent & selective compounds B2 Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Assess anti-proliferative effects (GI50) B1->B2 B3 Downstream Pathway Analysis (e.g., p-STAT, p-ERK) Confirm on-target pathway modulation B2->B3 C1 Co-crystallography (Inhibitor bound to kinase domain) Visualize binding mode B3->C1 Confirm mechanism & binding mode C2 Resistance Mutation Profiling (Test against known mutant kinases) Predict clinical resistance C1->C2

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant Kinase Enzyme

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compound (serial dilutions in DMSO)

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor)

  • 384-well low-volume assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

  • Kinase Reaction: a. Prepare a 2X kinase solution in assay buffer. b. Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase. c. Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. e. Incubate the reaction for 60 minutes at room temperature.

  • Detection: a. Prepare a 2X detection mix containing the Europium-labeled antibody and SA-APC in detection buffer. b. Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well. c. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, exciting at 320-340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The aminopyrazole scaffold is a component of numerous approved and investigational drugs targeting various kinases.[4][5] The specific biological activity is determined by the substitution patterns on both the pyrazole and piperidine rings.

Target ClassKey Structural FeaturesExample Therapeutic Area
FGFR Inhibitors Covalent warhead on pyrazole; specific piperidine decorations for DMPK.[3]Urothelial Carcinoma, Cholangiocarcinoma.[3]
p38 MAPK Inhibitors Bulky hydrophobic groups on the pyrazole N1; polar groups on piperidine.[1]Inflammatory Diseases (e.g., Rheumatoid Arthritis).
CDK Inhibitors Extended substitutions on the pyrazole C5 position.Oncology.[2]
BTK Inhibitors Specific heterocyclic substitutions on piperidine to engage unique pockets.B-cell malignancies.[1]

The versatility of this scaffold allows for its adaptation to target a wide range of kinases, leading to applications in oncology, immunology, and anti-inflammatory therapies.[1][6][7] The continuous exploration of SAR for this class of compounds drives the development of next-generation inhibitors with improved potency, selectivity, and resistance profiles.[5]

Conclusion

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine structure represents a highly successful and adaptable scaffold for the design of potent and selective kinase inhibitors. Its mechanism of action is centered on competitive inhibition of the kinase ATP-binding site, anchored by key hydrogen bonding interactions from the aminopyrazole core. The piperidine moiety provides a critical handle for optimizing pharmacokinetic properties and achieving selectivity across the kinome. The systematic application of biochemical and cellular assays is essential for fully characterizing the inhibitory profile of new chemical entities based on this framework, paving the way for the development of novel therapeutics for a multitude of diseases.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health (NIH).
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An In-depth Technical Guide to 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this important class of compounds. We will delve into the rationale behind their design, detailed synthetic methodologies, their primary molecular targets, and the assays used to characterize their activity. A significant focus will be placed on their role as inhibitors of the Janus kinase (JAK) family, key mediators in inflammatory and autoimmune diseases.

Introduction: The Pyrazole Core in Kinase Inhibition

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is a cornerstone in the development of kinase inhibitors due to its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the adenine portion of ATP, allowing these molecules to competitively inhibit kinase activity. The 2-piperidin-4-yl-2H-pyrazol-3-ylamine core combines this effective hinge-binding element with a versatile piperidine substituent, which can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant promise in targeting a range of kinases, with a particular emphasis on the Janus kinase (JAK) family.[1][2] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune and inflammatory disorders.[3] Therefore, the development of selective JAK inhibitors based on the 2-piperidin-4-yl-2H-pyrazol-3-ylamine core represents a promising therapeutic strategy.

Synthetic Strategies

The synthesis of 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives typically involves a multi-step sequence, beginning with the construction of the pyrazole ring followed by the introduction of the piperidine moiety. A key consideration is the use of a protecting group on the piperidine nitrogen to facilitate the desired reactions and to allow for late-stage diversification.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent approach where the pyrazole core and the piperidine fragment are synthesized separately and then coupled.

G cluster_0 Pyrazole Core Synthesis cluster_1 Piperidine Moiety Preparation cluster_2 Coupling and Final Product A 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C Cyclocondensation B Hydrazine B->C F Coupling Reaction C->F D N-Protected 4-Piperidone E Functionalized Piperidine D->E Derivatization E->F G Protected Final Compound F->G H Final Deprotected Product G->H Deprotection

Caption: General synthetic workflow for 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives.

Detailed Synthetic Protocol: A Representative Example

The following protocol outlines a common route for the synthesis of a 2-(N-Boc-piperidin-4-yl)-2H-pyrazol-3-ylamine intermediate, a key building block for further derivatization.

Step 1: Synthesis of the Pyrazole Core

The pyrazole ring is often formed through the condensation of a 1,3-dicarbonyl compound with hydrazine.[4]

  • Reaction: A suitable 1,3-dicarbonyl compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol.

  • Conditions: The reaction is typically carried out at reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 2: Introduction of the Piperidine Moiety

The piperidine ring is introduced via N-alkylation of the pyrazole.

  • Reaction: The synthesized pyrazole is reacted with an N-protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) in the presence of a base.

  • Conditions: A non-nucleophilic base such as cesium carbonate in a polar aprotic solvent like DMF is commonly used. The reaction is typically heated to drive it to completion.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.

Step 3: Deprotection of the Piperidine

The protecting group on the piperidine nitrogen is removed to yield the final core structure or to allow for further functionalization.

  • Reaction: For a Boc-protecting group, treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is effective.

  • Conditions: The reaction is typically carried out at room temperature for a few hours.

  • Work-up: The solvent and excess acid are removed under reduced pressure, and the product is often isolated as a salt.

Biological Targets and Mechanism of Action

The primary biological targets for many 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives are the Janus kinases (JAKs).[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These non-receptor tyrosine kinases are essential for signaling downstream of numerous cytokine and growth factor receptors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade in the immune system.

G cytokine Cytokine receptor Receptor Dimer cytokine->receptor Binding jak JAK receptor->jak Recruitment p_jak P-JAK jak->p_jak Autophosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat Recruitment & Phosphorylation p_stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription inhibitor 2-Piperidin-4-yl-2H- pyrazol-3-ylamine Derivative inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAKs, 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives can block this signaling cascade, thereby suppressing the inflammatory response.

Structure-Activity Relationships (SAR)

The SAR of 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Key areas of modification include the piperidine ring and other positions on the pyrazole core.

Modification SiteObservationRationale
Piperidine N1-substituent Introduction of small alkyl or cycloalkyl groups can enhance potency and cell permeability.Modulates lipophilicity and can interact with hydrophobic pockets in the kinase active site.
Piperidine C4-substituents Introduction of polar groups can improve solubility and reduce off-target effects.Can be used to fine-tune physicochemical properties and introduce vectors for further derivatization.
Pyrazole C5-substituent Bulky aromatic or heteroaromatic groups can increase potency and selectivity.Can occupy the solvent-exposed region of the ATP-binding pocket, allowing for selectivity tuning between different kinases.
Pyrazol-3-ylamine The amine group is critical for hinge binding.Forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.

Data synthesized from general principles of kinase inhibitor design and related pyrazole-based inhibitor series.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., JAK2)

  • Kinase substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled)

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., for ADP-Glo™ or radiometric detection)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96- or 384-well plate, add the kinase, substrate, and test compound in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of the compounds on the proliferation of cytokine-dependent cell lines.[5]

Materials:

  • Cytokine-dependent cell line (e.g., Ba/F3 cells expressing a specific cytokine receptor)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Cytokine (e.g., IL-3)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed the cells in a 96-well plate in the presence of the required cytokine.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Conclusion

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine scaffold is a highly promising platform for the development of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, coupled with the synthetic tractability of the piperidine moiety, allows for the fine-tuning of pharmacological properties. The demonstrated activity of derivatives against the JAK family of kinases highlights their potential for the treatment of a wide range of inflammatory and autoimmune diseases. Future research in this area will likely focus on optimizing selectivity profiles to minimize off-target effects and further improving pharmacokinetic properties to develop safe and effective therapeutic agents.

References

  • AstraZeneca. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. PubMed. [Link]

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  • Kaur, M., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Lamb, M. L., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • Mancuso, F., et al. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

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  • Wang, J., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. [Link]

  • Wiebe, D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Yosry, M., et al. (2020). Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

  • Cole, A. G., et al. (2009). 2-Benzimidazolyl-9-(chroman-4-yl)-purinone derivatives as JAK3 inhibitors. PubMed. [Link]

  • Rakers, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]

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A Technical Guide to the Structural Elucidation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth framework for the complete structural analysis of the novel heterocyclic compound, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. Designed for researchers and professionals in drug development, this document moves beyond rote protocols to deliver a narrative built on scientific integrity and validated experimental logic. We will detail a multi-technique, orthogonal approach, beginning with foundational mass spectrometry, proceeding through exhaustive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and culminating in the definitive spatial confirmation via Single-Crystal X-ray Crystallography. Each stage is presented as a self-validating system, where data from one technique corroborates and refines the hypothesis derived from another, ensuring the highest confidence in the final structural assignment.

Introduction: The Rationale for a Multi-Faceted Approach

The molecule 2-Piperidin-4-yl-2H-pyrazol-3-ylamine incorporates two key pharmacophores: the piperidine ring, a prevalent scaffold in numerous pharmaceuticals, and the pyrazole nucleus, known for a wide spectrum of biological activities including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2][3] The precise connectivity and stereochemistry of such a hybrid molecule are paramount, as subtle structural variations can lead to dramatic differences in biological efficacy and safety.

While similar structures like 2-(1-Methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine and 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine exist in chemical databases, the target compound with an unsubstituted piperidine nitrogen represents a novel entity requiring rigorous de novo characterization.[4][5] The potential for tautomerism in the pyrazole ring and conformational flexibility in the piperidine ring necessitates a synergistic application of analytical techniques to resolve any ambiguity.[6][7] This guide outlines a logical, field-proven workflow to achieve an unambiguous structural assignment.

The Analytical Workflow: A Self-Validating System

The structural elucidation of a novel small molecule is a process of hypothesis generation and validation. Our workflow is designed to ensure that each piece of experimental evidence builds upon and cross-validates the last, minimizing the risk of misinterpretation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Definitive 3D Structure cluster_3 Final Validation MS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MS->NMR_1D Provides Molecular Formula Hypothesis Final Confirmed Structure MS->Final Confirms Mass Elemental Elemental Analysis (CHN) Elemental->MS Cross-validates Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Fragments XRAY Single-Crystal X-ray Crystallography NMR_2D->XRAY Provides 2D Structural Hypothesis NMR_2D->Final Corroborates in Solution State XRAY->Final Provides Absolute 3D Structure & Confirmation

Caption: Workflow for unambiguous structural elucidation.

Phase 1: Establishing the Foundation - Mass & Composition

The first step is to ascertain the molecular formula. This is non-negotiable; without the correct formula, all subsequent spectral interpretation is built on sand.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We employ HRMS, typically using an Orbitrap or TOF analyzer, over nominal mass techniques.[8][9] Its ability to measure mass to within a few parts per million (ppm) allows for the unambiguous determination of the elemental formula by distinguishing between ions of very similar nominal mass (isobaric interference).[10][11]

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol/Water 1:1 with 0.1% formic acid to promote protonation).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Waters™ Synapt™ G2-Si).

  • Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode, as the amine and piperidine nitrogens are readily protonated.

  • Analysis: Search for the [M+H]⁺ ion. The exact mass measured is compared against theoretical masses for possible elemental compositions.

Data Presentation: Expected HRMS Data

ParameterValue
Chemical Formula C₉H₁₆N₄
Theoretical [M+H]⁺ 181.1448 Da
Observed [M+H]⁺ 181.1451 Da
Mass Error +1.7 ppm
Conclusion The observed mass is consistent with the proposed formula.

This low mass error provides high confidence in the elemental composition C₉H₁₆N₄.

Phase 2: Assembling the Puzzle - NMR Spectroscopy

With the molecular formula established, NMR spectroscopy is used to map the atomic connectivity. We build the structure piece by piece, using a suite of experiments that each provide a different layer of information.

One-Dimensional NMR (¹H, ¹³C, DEPT-135)
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • DEPT-135: A crucial experiment that distinguishes between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative, quaternary carbons absent).

Protocol: Standard NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ to observe exchangeable NH protons).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Run standard ¹H, ¹³C{¹H}, and DEPT-135 experiments at room temperature.

Data Presentation: Hypothetical 1D NMR Data (in DMSO-d₆)

¹H δ (ppm)IntegrationMultiplicityAssignment¹³C δ (ppm)DEPT-135Assignment
7.351Hd, J=2.4 HzH-5 (Pyrazole)155.1CqC-3 (Pyrazole)
5.611Hd, J=2.4 HzH-4 (Pyrazole)135.8CHC-5 (Pyrazole)
5.152Hbr sNH₂95.4CHC-4 (Pyrazole)
4.101HttH-4' (Piperidine)55.2CHC-4' (Piperidine)
3.052HmH-2'/6' (axial/eq)45.1CH₂C-2'/6' (Piperidine)
2.811Hbr sNH (Piperidine)31.5CH₂C-3'/5' (Piperidine)
2.582HmH-2'/6' (axial/eq)
1.852HmH-3'/5' (axial/eq)
1.602HmH-3'/5' (axial/eq)
Two-Dimensional NMR (COSY, HSQC, HMBC)

Expertise & Causality: 2D NMR is the key to connecting the fragments identified in 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This allows us to trace out the spin systems of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This definitively assigns the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This allows us to connect the piperidine ring to the pyrazole ring and identify the positions of quaternary carbons.[12]

Protocol: 2D NMR Acquisition

  • Setup: Using the same sample, run standard gradient-selected COSY, HSQC, and HMBC pulse programs.

  • Optimization: For the HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe typical 2- and 3-bond correlations.[6]

Interpreting Key HMBC Correlations:

  • A correlation from the piperidine H-4' proton (δ ~4.10) to the pyrazole C-5 (δ ~135.8) and C-3 (δ ~155.1) would be ambiguous. However, a strong correlation to a pyrazole nitrogen in a ¹H-¹⁵N HMBC would confirm the N-C link. In a standard ¹H-¹³C HMBC, the crucial correlation is from H-4' to the pyrazole carbons .

  • Correlations from the pyrazole H-5 proton (δ ~7.35) to the pyrazole C-3 and C-4 carbons confirm the pyrazole ring structure.

  • Correlations from the NH₂ protons (δ ~5.15) to the pyrazole C-3 and C-4 carbons confirm the position of the amino group at C-3.

These experiments, taken together, build a self-consistent 2D map of the molecule, confirming the proposed connectivity of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Phase 3: The Definitive Answer - Single-Crystal X-ray Crystallography

Trustworthiness: While NMR provides the connectivity in solution, X-ray crystallography provides the unambiguous, absolute structure in the solid state, including bond lengths, bond angles, and the relative stereochemistry.[13][14] It serves as the ultimate validation of the structure derived from spectroscopic methods.[15][16]

Protocol: Crystallization and Data Collection

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation is a common starting point.

    • Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, acetonitrile).

    • Allow the solvent to evaporate slowly in a loosely capped vial over several days.

    • Other methods like vapor diffusion or solvent layering may be necessary.

  • Mounting & Data Collection:

    • Select a suitable, defect-free crystal and mount it on a goniometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion, using a modern CCD diffractometer.[15]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data to achieve low R-factors and a good quality of fit.

Expected Crystallographic Data Summary

ParameterExpected Value
Crystal System Monoclinic
Space Group P2₁/c
Key Findings - Confirms the N2-C4' connectivity between pyrazole and piperidine. - Shows the piperidine ring in a chair conformation. - Details intermolecular hydrogen bonding network involving the NH₂ and piperidine NH groups.

The resulting crystal structure serves as the final, authoritative proof, validating all preceding spectroscopic data and completing the structural analysis.

Conclusion

The structural elucidation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is achieved through a logical, multi-step process where each analytical technique provides a layer of information that is validated by the next. High-resolution mass spectrometry establishes the elemental formula. A comprehensive suite of 1D and 2D NMR experiments maps the 2D connectivity in solution. Finally, single-crystal X-ray crystallography provides the definitive 3D structure, confirming the overall assignment with the highest possible degree of confidence. This orthogonal, self-validating workflow represents the gold standard in chemical research and is essential for advancing drug discovery and development programs.

References

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. Available at: [Link]

  • Structures of piperazine, piperidine and morpholine. IUCr Journals - International Union of Crystallography. Available at: [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC - NIH. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Advion. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. Available at: [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

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  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. PMC. Available at: [Link]

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A Technical Guide to the Preliminary In Vitro Screening of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a novel heterocyclic small molecule. Leveraging the known pharmacological relevance of pyrazole and piperidine scaffolds, we outline a strategic, multi-tiered screening cascade designed to efficiently characterize its cytotoxic potential, identify its primary cellular targets, and provide an early assessment of its drug-like properties. This document is intended for drug discovery and development scientists, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.

Introduction: Rationale and Strategic Overview

The compound 2-Piperidin-4-yl-2H-pyrazol-3-ylamine incorporates two privileged heterocyclic scaffolds: pyrazole and piperidine. Pyrazole derivatives are renowned for their roles as kinase inhibitors, with numerous FDA-approved drugs targeting various protein kinases in oncology and inflammatory diseases.[1][2][3][4][5] The piperidine moiety is a common feature in centrally active agents and other drugs, often contributing to desired pharmacokinetic properties or interacting with targets like G-protein coupled receptors (GPCRs).

Given this structural heritage, a logical starting hypothesis is that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine may exhibit activity as a kinase inhibitor. Therefore, our screening strategy is designed to first broadly assess its biological impact through cytotoxicity screening, followed by a focused investigation into its potential as a kinase inhibitor, and concluding with essential, early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Screening Cascade Philosophy

The proposed workflow is designed as a decision-making tree. Each stage provides critical data that informs the next, ensuring that resources are focused efficiently on compounds with the highest potential. This "fail-fast, fail-cheap" approach is fundamental to modern drug discovery.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Deconvolution & Potency cluster_2 Phase 3: Preliminary Druggability A Compound QC & Solubility B Tier 1: Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Tier 2: Broad Kinase Panel (>400 Kinases @ 1-10 µM) B->C If cytotoxic & selective D Tier 3: Hit Validation & IC50 (Dose-Response on Hits) C->D E Tier 4: Early ADME Profiling (Microsomal Stability, Permeability) D->E If potent & selective F Go/No-Go Decision E->F

Caption: A multi-phase screening cascade for novel compounds.

Phase 1: Foundational Assays - Cytotoxicity Profiling

The initial step in understanding the biological activity of any new chemical entity is to determine its effect on cell viability.[6] A broad cytotoxicity screen provides a foundational dataset, indicating whether the compound has general cytotoxic effects or exhibits selective activity against specific cell types, which is a hallmark of targeted therapies.[7][8]

Rationale for Cytotoxicity Screening
  • Triage: Potent, non-selective cytotoxicity can indicate problematic mechanisms (e.g., membrane disruption, mitochondrial toxicity) that would make a compound unsuitable for further development.[9][10]

  • Hypothesis Generation: Selective cytotoxicity against certain cancer cell lines can provide early clues about the compound's mechanism of action. For instance, high potency against leukemia cell lines might suggest inhibition of hematopoietic kinases.[5]

  • Therapeutic Window: The concentration at which cytotoxicity is observed sets the upper limit for subsequent target-based assays, helping to distinguish between targeted pharmacological effects and non-specific toxicity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is preferred over colorimetric assays like MTT for its higher sensitivity, broader linear range, and simpler "add-mix-measure" format, which is ideal for high-throughput screening.[11][12] The assay quantifies ATP, an indicator of metabolically active cells.[11][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine across a panel of cancer cell lines.

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence.

  • Selected cancer cell lines (e.g., a panel representing diverse tissue origins like MCF-7 (breast), DU145 (prostate), and A2058 (melanoma)).[8]

  • Complete cell culture medium.

  • 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, dissolved in DMSO to create a 10 mM stock.

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega, Cat.# G7570).

  • A known cytotoxic agent as a positive control (e.g., Staurosporine).

  • Luminometer.

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL for a 96-well plate). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution in complete medium to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Dosing: Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle-only (DMSO) controls and positive controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL for 96-well plates).[11][12]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Record luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data will be normalized to the vehicle control (100% viability) and a no-cell background control (0% viability). The normalized data is then plotted against the logarithm of the compound concentration, and a four-parameter logistic regression is used to fit the curve and determine the IC50 value.

Cell LineTissue of OriginHypothetical IC50 (µM)Selectivity Index (vs. Normal)
MCF-7Breast Cancer1.28.3
DU145Prostate Cancer5.81.7
A2058Melanoma> 30< 0.3
HCT116Colon Cancer0.911.1
K562Leukemia0.520.0
MRC-5Normal Lung Fibroblast10.01.0

Interpretation: In this hypothetical dataset, the compound shows potent activity against leukemia (K562) and colon (HCT116) cell lines, with significant selectivity over a normal fibroblast cell line. This profile strongly suggests a targeted mechanism of action rather than general cytotoxicity and justifies progression to target deconvolution assays.

Phase 2: Target Deconvolution - Broad Kinase Profiling

Based on the pyrazole scaffold and a selective cytotoxicity profile, the most probable targets are protein kinases.[4][5] A broad kinase panel is the most efficient method to identify potential kinase targets and evaluate selectivity across the kinome.

Rationale for Kinase Profiling
  • Target Identification: Directly identifies which of the ~500 human kinases the compound binds to.

  • Selectivity Assessment: A promiscuous compound that inhibits many kinases is less desirable than one that selectively inhibits a single kinase or a specific family. Selectivity is crucial for minimizing off-target side effects.

  • Mechanism Validation: Correlating the kinase inhibition profile with the cytotoxicity data can validate the mechanism of action. For example, if the compound potently inhibits BCR-ABL, its strong cytotoxicity in the K562 cell line (which is BCR-ABL dependent) is explained.[5]

Experimental Protocol: Kinase Binding Assay (e.g., KINOMEscan™)

Binding assays are preferred for initial screening over enzymatic assays because they are independent of ATP concentration and measure direct physical interaction, providing a clean measure of affinity.

Objective: To determine the binding affinity of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine against a comprehensive panel of human kinases.

Methodology Overview: This is typically performed as a fee-for-service by specialized vendors. The general principle involves a competition binding assay.

  • Immobilization: A library of kinases is individually immobilized on a solid support.

  • Competition: The test compound (typically at a single high concentration, e.g., 10 µM) is incubated with the immobilized kinase and a tagged, broad-spectrum kinase inhibitor probe.

  • Quantification: The amount of probe that remains bound to the kinase is quantified. A low signal indicates that the test compound has displaced the probe, signifying a binding interaction.

  • Hit Identification: Interactions are typically reported as "% Control," where a lower percentage indicates stronger binding. A threshold (e.g., <35% of control) is used to identify "hits."

Data Analysis and Hit Validation

The primary screen yields a list of kinase "hits." These must be validated.

Kinase_Validation A Primary Screen (Single Dose, >400 Kinases) B Identify Hits (e.g., % Control < 35) A->B C Dose-Response Assay (Determine Kd for each hit) B->C D Orthogonal Enzymatic Assay (Determine IC50 for validated hits) C->D E Prioritized Target(s) D->E

Caption: Workflow for kinase hit validation.

Dose-Response and IC50 Determination: For each hit from the primary screen, a follow-up dose-response experiment is conducted to determine the binding affinity (Kd) or inhibitory concentration (IC50) in a functional enzymatic assay. This confirms the initial hit and establishes its potency.

Kinase TargetHypothetical Kd (nM)Hypothetical IC50 (nM)Relevance to Cytotoxicity Profile
ABL12540High (BCR-ABL in K562 cells)
FLT380150Moderate (Expressed in some leukemias)
CDK21,200> 2,000Low (Likely off-target)
VEGFR22,500> 5,000Low (Likely off-target)

Interpretation: The compound is a potent and selective inhibitor of ABL1 kinase. This aligns perfectly with the observed potent cytotoxicity in the K562 cell line, providing a strong, validated hypothesis for its mechanism of action.

Phase 3: Preliminary Druggability Assessment (Early ADME)

Even a potent and selective compound is useless if it cannot reach its target in vivo. Early in vitro ADME assays are critical for identifying potential liabilities such as poor metabolic stability or low permeability.[14][15][16]

Rationale for Early ADME
  • Metabolic Stability: A compound that is rapidly metabolized by the liver will have a very short half-life in vivo, limiting its therapeutic efficacy. Liver microsome stability assays provide a first look at this.[15]

  • Permeability: For oral drugs, the ability to cross the intestinal wall is paramount. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict passive diffusion.[14][16]

Experimental Protocols

A. Liver Microsomal Stability Assay Objective: To determine the in vitro metabolic half-life (t½) of the compound.

  • Incubate the test compound (e.g., at 1 µM) with human liver microsomes and the necessary cofactor (NADPH) at 37°C.[15]

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction (e.g., with cold acetonitrile).

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural log of the remaining compound vs. time to determine the half-life.

B. Parallel Artificial Membrane Permeability Assay (PAMPA) Objective: To assess the passive permeability of the compound.

  • A filter plate is coated with a lipid mixture to form an artificial membrane, separating a donor well from an acceptor well.[17]

  • The test compound is added to the donor well at a specific pH (e.g., pH 6.5 to simulate the intestine).

  • After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Data Interpretation
AssayParameterHypothetical ResultInterpretation
Microsomal Stabilityt½ (minutes)45Moderate stability. Acceptable for lead series.
PAMPAPe (10⁻⁶ cm/s)8.5High permeability. Favorable for oral absorption.

Summary and Go/No-Go Decision

Based on the comprehensive in vitro screening cascade, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine has emerged as a promising hit compound. It exhibits:

  • Potent and selective cytotoxicity against cancer cell lines driven by a known oncogene.

  • A validated mechanism of action as a potent, sub-100 nM inhibitor of ABL1 kinase.

  • Favorable early ADME properties , including high permeability and moderate metabolic stability.

Decision: GO. The compound warrants progression to the next stage of drug discovery, which would include lead optimization to improve potency and metabolic stability, further cellular mechanism-of-action studies, and eventual in vivo pharmacokinetic and efficacy testing in animal models.

References

  • Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]

  • El-Gamal, M. I., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. [Link]

  • Cetin, A., et al. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Nagy, L., et al. (2019). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

  • Sîrbu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Gundogdu-Tastan, N. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Radi, M., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • ResearchGate. (2023). In vitro anticancer screening of synthesized compounds. [Link]

  • Li, A. P. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. [Link]

  • Khan, T. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Charnwood Discovery. In Vitro ADME / DMPK Screening. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Agilent Technologies. ADME Assays. [Link]

Sources

Methodological & Application

2-Piperidin-4-yl-2H-pyrazol-3-ylamine experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, purification, and characterization of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery.

Introduction: The Promise of Pyrazole-Piperidine Hybrids

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4] Its metabolic stability and versatile synthetic handles have led to its incorporation into blockbuster therapeutics ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[3] Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and to serve as a key pharmacophoric element for interacting with biological targets.

The compound 2-Piperidin-4-yl-2H-pyrazol-3-ylamine represents a strategic hybridization of these two critical moieties. This molecular design offers the potential for novel biological activity by presenting the key hydrogen-bonding features of the 3-aminopyrazole group appended to a versatile piperidine scaffold, which can be further functionalized. Such piperidinyl-heterocycle structures have shown promise as anti-inflammatory agents and in other therapeutic areas.[5] This guide provides a comprehensive, field-proven experimental protocol for the synthesis, purification, and rigorous characterization of this compound, intended for researchers engaged in drug discovery and development.

Part 1: Synthesis Protocol

The synthesis of 3-aminopyrazoles is most efficiently achieved through the cyclocondensation of a β-functionalized nitrile with a hydrazine derivative.[6][7] This protocol outlines a robust and reproducible method for the synthesis of the title compound from commercially available starting materials.

Reaction Scheme

The core of the synthesis involves the reaction between (E)-3-(dimethylamino)acrylonitrile and a protected form of 4-hydrazinopiperidine, followed by deprotection. The initial reaction forms the pyrazole ring system, a classic and highly reliable transformation in heterocyclic chemistry.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • tert-butyl 4-hydrazinylpiperidine-1-carboxylate

  • (E)-3-(dimethylamino)acrylonitrile

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Sodium Sulfate (Anhydrous)

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard Glassware (Round-bottom flask, condenser, etc.)

Procedure:

  • Step 1: Cyclocondensation (Formation of Protected Intermediate)

    • To a 250 mL round-bottom flask, add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) and absolute ethanol (10 volumes, e.g., 10 mL per gram of starting material).

    • Stir the mixture until the starting material is fully dissolved.

    • Add (E)-3-(dimethylamino)acrylonitrile (1.1 eq) followed by glacial acetic acid (0.2 eq).

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).

    • Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Once complete, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected intermediate.

  • Step 2: Deprotection of the Piperidine Ring

    • Dissolve the crude residue from Step 1 in dichloromethane (DCM, 10 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Trifluoroacetic Acid (TFA, 5 eq) dropwise over 15 minutes. Caution: This reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Step 3: Work-up and Isolation

    • Dissolve the resulting residue in a small amount of water.

    • Cool the solution to 0°C and carefully basify by adding saturated sodium bicarbonate solution until the pH is ~9-10.

    • Extract the aqueous layer with dichloromethane (3 x 15 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Expert Rationale and Causality
  • Choice of Reagents: (E)-3-(dimethylamino)acrylonitrile serves as an efficient three-carbon electrophilic synthon. The use of a Boc-protected hydrazine ensures that the piperidine nitrogen does not interfere with the primary cyclization reaction.

  • Acetic Acid Catalyst: The acid catalyst protonates the nitrile, making it more electrophilic and accelerating the rate of the initial nucleophilic attack by the hydrazine, which is the rate-determining step of the cyclization.

  • TFA for Deprotection: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group at room temperature, providing a clean and high-yielding deprotection step.

Synthesis Workflow Diagram

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Isolation A Boc-4-hydrazinylpiperidine + (E)-3-(dimethylamino)acrylonitrile B Ethanol, Acetic Acid A->B 1. Add Reagents C Reflux (12-18h) B->C 2. Heat D Crude Protected Intermediate C->D 3. Evaporate E Dissolve in DCM D->E Proceed to Deprotection F Add TFA at 0°C E->F 1. Cool G Stir at RT (2-4h) F->G 2. React H Crude Product (TFA Salt) G->H 3. Evaporate I Basify with NaHCO3 H->I Proceed to Work-up J Extract with DCM I->J 1. Neutralize K Dry & Concentrate J->K 2. Purify L Crude Free Base K->L 3. Isolate G A Crude Free Base B Dissolve in Isopropanol A->B C Add HCl Solution B->C Acidification D Precipitate Forms (Hydrochloride Salt) C->D Crystallization E Vacuum Filtration D->E F Wash with Ether E->F H Mother Liquor (Contains Impurities) E->H Discard G Purified HCl Salt F->G I Optional: Liberate Free Base (Basify & Extract) G->I If needed J Purified Free Base I->J

Sources

A Robust RP-HPLC Method for Purity Determination of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. This molecule, incorporating both a piperidine and a pyrazole amine structure, is a key heterocyclic building block in pharmaceutical research and development.[1] Given its polar and basic nature, significant chromatographic challenges such as poor retention and peak tailing are common. This protocol addresses these issues through optimized selection of stationary phase, mobile phase composition, and pH control. The described method is suitable for quality control (QC) laboratories and for monitoring the purity of new drug substances in compliance with international regulatory standards.[2][3]

Introduction: The Analytical Imperative

2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a compound of interest in medicinal chemistry, potentially serving as an intermediate in the synthesis of novel therapeutic agents.[1] In the journey from chemical synthesis to a potential Active Pharmaceutical Ingredient (API), establishing the purity of the drug substance is a non-negotiable requirement mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5] Impurities can arise from starting materials, by-products of the synthesis, or degradation, and may impact the safety and efficacy of the final drug product.[3]

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[6] However, the physicochemical properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine—namely its high polarity and the basicity of its two nitrogen-containing rings—present a distinct analytical challenge. Standard RP-HPLC methods using traditional C18 columns often fail, resulting in poor retention (elution near the void volume) and asymmetric peak shapes.[7][8] This application note details a method specifically developed to overcome these hurdles, ensuring reliable and reproducible purity analysis.

Methodological Rationale: Causality in Chromatographic Choices

The successful separation of polar, basic compounds hinges on controlling their interactions with the stationary and mobile phases.

  • The Challenge of Polarity: Highly polar analytes have a strong affinity for polar mobile phases and weak affinity for non-polar stationary phases (like C18), leading to minimal retention.[7][9] Using highly aqueous mobile phases to increase retention can, paradoxically, cause "phase collapse" or "ligand folding" on traditional C18 columns, leading to irreproducible retention times.[10]

  • The Challenge of Basicity: The piperidine and amine functionalities are basic and will be protonated at acidic or neutral pH. These positive charges can engage in secondary ionic interactions with deprotonated residual silanol groups on the silica backbone of the stationary phase. This mechanism is a primary cause of severe peak tailing, which compromises resolution and integration accuracy.[11]

Our Strategic Approach:

  • Stationary Phase Selection: A modern, polar-endcapped C18 column is selected. The end-capping process neutralizes most residual silanols, minimizing secondary interactions. The polar functional group embedded in the alkyl chain also improves the "wettability" of the phase, preventing phase collapse under highly aqueous conditions and offering alternative interactions to better retain polar analytes.

  • Mobile Phase pH Control: An acidic mobile phase (e.g., using phosphoric acid) serves a dual purpose. It ensures the analyte is consistently in its fully protonated form, leading to stable retention. Furthermore, the low pH suppresses the ionization of residual silanols, further mitigating the risk of peak tailing.[6]

  • Gradient Elution: To ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other, a gradient elution program is employed. This involves gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (purity ≥ 99.5%).

  • Sample: Test batch of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Water: High-purity, deionized water (e.g., Milli-Q® or equivalent).

  • Acid: Phosphoric acid (H₃PO₄), analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[11]

ParameterCondition
HPLC Column Polar-endcapped C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Water and Acetonitrile (95:5 v/v). Using a diluent similar to the initial mobile phase composition is critical to prevent peak distortion.[8][11]

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 1.0 mL of this solution into a new 10 mL volumetric flask and dilute to volume with diluent.

Method Validation Protocol: A Self-Validating System

The reliability of any analytical method rests upon its validation. The following protocols are based on the ICH Q2(R1) guideline.

System Suitability

Before commencing any analysis, the chromatographic system's performance must be verified.

  • Procedure: Inject the Working Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.

Specificity (Forced Degradation)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Procedure: Subject the sample solution to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 48 hours.

  • Analysis: Analyze each stressed sample. The peak purity of the main analyte peak should be evaluated using a DAD to ensure it is spectrally homogeneous.

Linearity
  • Procedure: Prepare a series of at least five solutions from the Reference Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL).[12]

  • Analysis: Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[13]

Accuracy (Recovery)
  • Procedure: Spike a placebo (if available) or a low-concentration sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[13]

Precision
  • Repeatability (Intra-day Precision): Prepare and analyze six separate sample solutions on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0% for both repeatability and intermediate precision.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine based on the signal-to-noise (S/N) ratio.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The LOQ should be confirmed for acceptable precision and accuracy.[14]

Robustness
  • Procedure: Make small, deliberate variations to the method parameters one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (if a buffer is used).

  • Analysis: Check the system suitability parameters after each change.

  • Acceptance Criteria: The system suitability criteria must still be met, and no significant change in purity results should be observed.

Data Presentation and Interpretation

Purity Calculation

The purity is calculated by the area percentage method. This assumes that all impurities have the same detector response as the main analyte. If a specific impurity is identified and its response factor is known to be different, a correction factor should be applied.[4]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Reporting Impurities

According to ICH Q3A, impurities must be managed based on set thresholds.[2]

  • Reporting Threshold: The level above which an impurity must be reported (e.g., ≥0.05%).

  • Identification Threshold: The level above which an impurity's structure must be identified (e.g., ≥0.10% for a max daily dose ≤2g).

  • Qualification Threshold: The level above which an impurity must be qualified for its biological safety (e.g., ≥0.15%).

Summary of Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.45%
Intermediate Precision (%RSD) ≤ 2.0%0.68%
LOD S/N ~ 3:10.0015 mg/mL
LOQ S/N ~ 10:10.005 mg/mL
Robustness System suitability passesPassed

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard & Sample equilibration Equilibrate HPLC System (30 min) prep_solutions->equilibration sst Perform System Suitability (5x Standard Injections) equilibration->sst analysis Analyze Sample Sequence (Bracketed by Standards) sst->analysis integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) & System Suitability integration->calculation report Generate Final Report (Purity vs. Specification) calculation->report

Caption: Experimental workflow for HPLC purity analysis.

G node_pass node_pass node_fail node_fail Start Method Development Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ/LOD Precision->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Application Notes and Protocols for AT9283 (2-Piperidin-4-yl-2H-pyrazol-3-ylamine) as a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of AT9283, a potent multi-targeted kinase inhibitor. AT9283, chemically known as 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, has garnered significant interest for its robust inhibition of key kinases involved in cell cycle regulation and oncogenic signaling. This document elucidates the compound's mechanism of action, offers detailed, field-proven protocols for its application in biochemical and cell-based assays, and provides insights into data interpretation and troubleshooting. Our objective is to equip researchers with the necessary knowledge and methodologies to effectively investigate the therapeutic potential of AT9283 in preclinical settings.

Introduction and Scientific Background

AT9283 is a small molecule inhibitor with a complex and valuable pharmacological profile, primarily targeting Aurora kinases A and B, as well as Janus kinase 2 (JAK2).[1][2] The Aurora kinases are critical regulators of mitosis, playing essential roles in centrosome maturation, spindle formation, and chromosome segregation.[1] Their overexpression is a common feature in a variety of human cancers, including hematological malignancies and solid tumors, making them validated oncology targets.[3][4] The constitutive activation of the JAK2 signaling pathway is a key pathogenic driver in myeloproliferative neoplasms (MPNs).[3]

The dual-inhibitory nature of AT9283 presents a compelling therapeutic strategy. By inhibiting Aurora kinases, AT9283 disrupts cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[1] Concurrently, its inhibition of JAK2 can suppress the aberrant signaling that drives the growth of certain hematological cancers. This multi-targeted approach suggests potential for combinatorial efficacy and a broader range of applications than single-target agents.[2] AT9283 has been evaluated in numerous preclinical studies and clinical trials for both solid and hematologic cancers, demonstrating its potential as a therapeutic agent.[2][5][4]

Chemical and Physical Properties
PropertyValue
Systematic Name 2-(Piperidin-4-yl)-2H-pyrazol-3-ylamine
Synonyms AT9283
CAS Number 896466-04-9
Molecular Formula C₈H₁₄N₄
Molecular Weight 166.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO

Mechanism of Action and Target Profile

The primary mechanism of action for AT9283 is the competitive inhibition of ATP binding to the catalytic domain of its target kinases.

Inhibition of Aurora Kinase-Mediated Mitosis

AT9283 potently inhibits Aurora A and Aurora B. Inhibition of Aurora B, a key component of the chromosomal passenger complex, is particularly crucial for the compound's cytotoxic effects. This disruption prevents the proper phosphorylation of downstream targets like histone H3, which is essential for chromosome condensation and segregation. The consequence is a failure of cytokinesis, leading to endoreduplication (the replication of the genome without cell division, resulting in polyploid cells) and subsequent mitotic catastrophe or apoptosis.[5][6]

G cluster_mitosis Mitosis cluster_aurora Aurora Kinase B Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Daughter_Cells Daughter_Cells Cytokinesis->Daughter_Cells Successful Division Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation Endoreduplication Endoreduplication & Mitotic Arrest Histone_H3->Metaphase Enables Chromosome Alignment & Segregation AT9283 AT9283 AT9283->Aurora_B Inhibition Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Inhibition of Aurora B by AT9283 disrupts mitosis.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases mediates signaling from cytokine receptors to the Signal Transducers and Activators of Transcription (STAT) proteins. In many myeloproliferative disorders, mutations such as JAK2-V617F lead to constitutive activation of this pathway, promoting cell proliferation and survival. AT9283 is a potent inhibitor of JAK2, including the V617F mutant, thereby blocking downstream STAT phosphorylation and subsequent gene transcription.[2][3]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription AT9283 AT9283 AT9283->JAK2 Inhibition

Caption: AT9283 blocks the JAK/STAT signaling pathway.

Target Kinase Inhibitory Profile

AT9283 has been profiled against a panel of kinases, demonstrating potent activity against several therapeutically relevant targets.

Kinase TargetIC₅₀ (nM)Reference
Aurora A 3[3]
Aurora B 3[3]
JAK2 1.2[2][7]
JAK3 1.1[7]
Abl1 (T315I mutant) 4[3]
FLT3 Potent Inhibition Reported[1]

Note: IC₅₀ values can vary depending on assay conditions.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AT9283 against a specific kinase (e.g., Aurora B).

Principle: This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding assay that measures the phosphorylation of a specific peptide substrate by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human Aurora B kinase (e.g., from Carna Biosciences or SignalChem).

  • Biotinylated peptide substrate (e.g., Biotin-CGPKGPGRRGRRRTSSFAEG).[7]

  • ATP (Adenosine 5'-triphosphate).

  • AT9283 (dissolved in 100% DMSO to create a 10 mM stock).

  • Kinase Assay Buffer: 25 mM Tris pH 8.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 0.025% Tween-20.[7]

  • Stop Solution: 50 mM EDTA in water.

  • Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for TR-FRET).

  • 384-well, low-volume, white plates.

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of AT9283 in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series from 10 µM.

  • Assay Plate Preparation: Add 1 µL of diluted AT9283 or DMSO (for vehicle control) to the appropriate wells of the 384-well plate.

  • Kinase Addition: Prepare a solution of Aurora B kinase in Kinase Assay Buffer. Add 10 µL to each well.

  • Substrate/ATP Mix: Prepare a 2X master mix of the biotinylated substrate and ATP in Kinase Assay Buffer. The final concentration should be at or near the Kₘ for ATP (e.g., 15 µM) and an appropriate substrate concentration (e.g., 3 µM).[7]

  • Initiate Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the reaction. The final volume will be ~21 µL.

  • Incubation: Incubate the plate at room temperature for 45-90 minutes, protecting it from light.[7]

  • Stop Reaction: Add 10 µL of Stop Solution to each well.

  • Detection: Add the detection reagents according to the manufacturer's protocol. Incubate for 60 minutes.

  • Read Plate: Read the plate on a suitable plate reader (e.g., TR-FRET compatible).

Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data by setting the vehicle control (DMSO) to 100% activity and a high concentration of a known potent inhibitor (or no ATP control) to 0% activity.

  • Plot the percent inhibition versus the log concentration of AT9283.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To determine the concentration of AT9283 that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Principle: Cancer cells are cultured in the presence of serially diluted AT9283. After a defined incubation period (e.g., 72 hours), cell viability is measured using a metabolic indicator dye (e.g., resazurin) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line (e.g., Granta-519 Mantle Cell Lymphoma, SUDHL-6 DLBCL).[5]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • AT9283 (10 mM stock in DMSO).

  • 96-well clear-bottom, black-walled tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Multichannel pipette.

  • Luminometer.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (adhesion) seed->incubate1 treat Treat with serial dilutions of AT9283 incubate1->treat incubate2 Incubate 72h treat->incubate2 reagent Add CellTiter-Glo® Reagent incubate2->reagent measure Measure Luminescence reagent->measure analyze Analyze Data (Calculate GI₅₀) measure->analyze end End analyze->end

Caption: Workflow for a cell-based proliferation assay.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells. Count and dilute to the appropriate seeding density (empirically determined for each cell line, e.g., 5,000 cells/well). Seed 100 µL of cell suspension into each well of the 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Drug Preparation and Treatment: Prepare a 2X serial dilution of AT9283 in complete medium. Remove 50 µL of medium from each well and add 50 µL of the 2X drug solution. Include vehicle control (DMSO) wells.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.

  • Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the average luminescence for each concentration.

  • Normalize the data to the vehicle control (100% viability).

  • Plot the normalized viability versus the log concentration of AT9283.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the GI₅₀.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low signal in biochemical assay Inactive enzyme; Incorrect buffer pH; Degraded ATP or substrate.Verify enzyme activity with a positive control inhibitor. Prepare fresh buffers and ATP stock. Confirm substrate integrity.
High variability in cell assay Uneven cell seeding; Edge effects in the plate; Compound precipitation.Use a multichannel pipette and mix cell suspension frequently. Do not use the outer wells of the plate. Check the solubility of AT9283 in the final medium concentration.
No dose-response observed Inhibitor concentration too low/high; Cell line is resistant; Assay window is too short/long.Expand the concentration range of AT9283. Verify target expression in the cell line. Optimize the incubation time (48, 72, 96 hours).
Cell morphology changes Cytotoxicity; Mitotic arrest.This is an expected outcome. Observe cells under a microscope. Cells treated with AT9283 may appear larger and flatter due to endoreduplication.[5]

Expert Insight: When working with AT9283, always include a positive control cell line known to be sensitive (e.g., a JAK2-mutant cell line for JAK2 inhibition studies or a rapidly dividing cancer cell line for Aurora kinase inhibition). For mechanism-of-action studies, confirming target engagement is critical. Western blotting for phospho-histone H3 (Ser10) is an excellent pharmacodynamic biomarker for Aurora B inhibition. A decrease in p-H3 levels provides direct evidence that AT9283 is engaging its target within the cell.

References

  • Massive Bio. (2025). Aurora Kinase Inhibitor AT9283. [Link]

  • Beer, P. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 151(5), 461–473. [Link]

  • El-Damasy, A. K., et al. (2022). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 12(1), 13915. [Link]

  • Qi, W., et al. (2012). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997–3005. [Link]

  • Guesmi, F., et al. (2018). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 11(4), 533-543. [Link]

  • Foran, J. M., et al. (2014). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Haematologica, 99(6), 1064–1071. [Link]

  • Moreno, L., et al. (2015). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(2), 267–273. [Link]

  • ResearchGate. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

  • Li, H. Y., et al. (2022). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways in leukemia cells. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]

  • Various Authors. (n.d.). Aurora Kinase Inhibitor at9283 in Oncology Clinical Trials. Various sources.
  • Dayal, N., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981–10996. [Link]

  • Mahadevan, D., et al. (2010). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood, 116(21), 3930. [Link]

Sources

Application Notes and Protocol for the Dissolution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a detailed protocol for the dissolution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a heterocyclic amine of interest in various research and drug development applications. The successful use of this and other small molecule compounds in cell-based assays is critically dependent on proper solubilization and the preparation of stable, accurate stock solutions. This guide outlines the recommended procedures for dissolving the compound, preparing stock and working solutions, and establishing appropriate vehicle controls to ensure experimental reproducibility and data integrity.

Due to the limited availability of specific physicochemical data for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, this protocol is based on established best practices for structurally similar pyrazole derivatives and small molecules used in cell culture. It is strongly recommended that researchers perform initial small-scale solubility and cytotoxicity tests to optimize the protocol for their specific cell lines and experimental conditions.

Physicochemical Properties and Solvent Selection

Recommended Solvents:

  • Primary Recommendation: Dimethyl sulfoxide (DMSO), anhydrous

  • Alternatives (to be tested): Ethanol, Dimethylformamide (DMF)

DMSO is a widely used solvent for dissolving small molecules for cell culture due to its high solubilizing capacity.[1] However, it is important to be aware that DMSO can have direct, dose-dependent effects on cell growth, viability, differentiation, and gene expression. Therefore, it is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.

Experimental Protocols

Part 1: Preparation of a High-Concentration Stock Solution

Materials:

  • 2-Piperidin-4-yl-2H-pyrazol-3-ylamine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Workflow for Stock Solution Preparation:

cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve Transfer to sterile tube vortex 3. Vortex to Dissolve dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Procedure:

  • Calculate the required mass:

    • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example (assuming a Molecular Weight of 200 g/mol for a 1 mL, 10 mM stock):

      • Mass (mg) = 10 mM x 1 mL x 200 g/mol = 2 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine powder directly into the tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • For the example above, add 1 mL of DMSO.

  • Vortexing:

    • Vortex the solution vigorously until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Part 2: Determination of Optimal Vehicle Concentration

It is essential to determine the highest concentration of the solvent (vehicle) that does not significantly affect the biology of the cells being studied. This is achieved by performing a dose-response experiment with the vehicle alone.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Multi-well cell culture plates (e.g., 96-well)

  • DMSO stock solution (from Part 1)

  • Cell viability assay (e.g., MTT, PrestoBlue)

Workflow for Vehicle Control Experiment:

cluster_vehicle Vehicle Control Experiment seed 1. Seed Cells prepare 2. Prepare DMSO Dilutions treat 3. Treat Cells seed->treat prepare->treat incubate 4. Incubate treat->incubate assay 5. Perform Viability Assay incubate->assay analyze 6. Analyze Data assay->analyze

Caption: Experimental workflow for determining the optimal vehicle concentration.

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A common range to test is from 1% down to 0.01% (v/v). Also include a "medium only" control with no DMSO.

  • Treat Cells: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the intended duration of your compound treatment experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze Data: Determine the highest concentration of DMSO that does not cause a significant change in cell viability compared to the "medium only" control. This concentration should be used as the final vehicle concentration in all subsequent experiments. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.

Part 3: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium to the desired final concentrations for treating the cells.

Materials:

  • 10 mM stock solution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Workflow for Preparing Working Solutions:

cluster_working Working Solution Preparation thaw 1. Thaw Stock intermediate 2. Prepare Intermediate Dilution (in medium) thaw->intermediate final 3. Prepare Final Dilution (in medium) intermediate->final treat 4. Treat Cells final->treat

Sources

Application Note: A Strategic Guide to Developing Biochemical and Cellular Assays for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous small molecules designed to modulate critical cellular pathways. Specifically, pyrazole-based compounds have demonstrated remarkable efficacy as protein kinase inhibitors.[1][2][3] This application note presents a comprehensive, multi-tiered strategy for characterizing the biological activity of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a molecule possessing this key pharmacophore. Recognizing that its precise molecular target(s) may be unknown, we provide a systematic workflow designed to first identify its likely target class, validate its activity through orthogonal biochemical assays, confirm target engagement in a cellular context, and finally, elucidate its mechanism of action. This guide furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed, field-proven protocols necessary to robustly define the therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for a Kinase-Centric Approach

The structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine contains a 3-aminopyrazole moiety, a classic "hinge-binding" motif that effectively mimics the adenine ring of ATP. This feature allows it to dock into the ATP-binding pocket of many protein kinases, leading to inhibition of their catalytic activity.[4] The broader class of pyrazole derivatives has yielded inhibitors against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Akt, Aurora Kinases, and p38, making them a focal point for anticancer and anti-inflammatory drug discovery.[2][3]

Given this strong precedent, the most logical and resource-efficient starting point for characterizing 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is to hypothesize that it functions as a kinase inhibitor. Our proposed workflow is designed to rigorously test this hypothesis through a four-tiered validation process.

G cluster_0 Assay Development Workflow for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine T1 Tier 1: Target Discovery Broad Kinome Profiling T2 Tier 2: Hit Validation Orthogonal Biochemical Assays T1->T2 Identify Hits (% Inhibition > 50%) T3 Tier 3: Cellular Activity Target Engagement & Phenotype T2->T3 Confirm IC50 (nM to µM range) T4 Tier 4: Mechanism of Action Biophysical Characterization T3->T4 Validate On-Target Effect (EC50 & Thermal Shift) T4->T4

Figure 1: A Four-Tiered Workflow for Assay Development.

Tier 1: Broad Kinome Profiling for Target Identification

Causality: Before investing in the development of bespoke assays, it is crucial to efficiently identify the most probable kinase targets from the ~500 kinases in the human kinome. Large-scale screening panels offer a rapid and comprehensive method to generate an initial "hit list" of kinases that interact with the compound.

Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Reaction Biology Corp). A common and powerful platform is a competition binding assay, such as the KINOMEscan™ approach.

Principle of Competition Binding Assay:

  • A library of human kinases is expressed, each tagged for affinity capture.

  • Each kinase is combined with an immobilized, active-site-directed ligand.

  • The test compound (2-Piperidin-4-yl-2H-pyrazol-3-ylamine) is added at a fixed concentration (e.g., 1 or 10 µM).

  • If the test compound binds to the kinase's ATP pocket, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified. A low signal indicates strong competition by the test compound.[5]

Data Presentation & Interpretation: Results are typically presented as percent inhibition relative to a DMSO control. Strong hits are often defined as >90% inhibition, with moderate hits between 70-90%.

Hypothetical Kinome Screen Results (% Inhibition @ 1 µM)
Kinase Target % Inhibition
CDK2/CycA98%
CDK5/p2595%
GSK3B91%
Aurora Kinase A75%
p38α45%
MEK112%

Table 1: Example output from a primary kinase panel screen. CDK2, CDK5, and GSK3B are identified as high-priority hits for further validation.

Tier 2: Orthogonal Biochemical Assays for Hit Validation

Causality: A primary screen can sometimes produce artifacts. To build confidence in the initial hits, it is essential to confirm them using an independent, preferably activity-based, assay technology. This orthogonal validation ensures that the observed interaction translates to functional inhibition of the enzyme. We will detail two gold-standard, homogeneous ("add-mix-read") assay formats.

G cluster_1 Biochemical Hit Validation Workflow Start Primary Hits from Kinome Screen Assay1 Protocol 3.1: ADP-Glo™ Assay (Luminescence) Start->Assay1 Assay2 Protocol 3.2: HTRF® KinEASE™ Assay (TR-FRET) Start->Assay2 Decision Compare IC50 Values Assay1->Decision Assay2->Decision End Validated Biochemical Hits Decision->End Consistent Potency

Figure 2: Orthogonal Assay Strategy for Hit Validation.

Protocol 3.1: ADP-Glo™ Luminescence-Based Kinase Assay

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal.[6][7]

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in a 384-well plate (e.g., 11-point, 3-fold dilution starting at 100 µM). Include DMSO-only wells for "high activity" (0% inhibition) and wells without enzyme for "background" controls.

  • Kinase Reaction: Add the kinase (e.g., recombinant CDK2/CycA) and its specific substrate/ATP mixture to each well. A typical reaction volume is 5 µL.[8]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal.[8]

  • Signal Readout: Incubate for 30-60 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of a substrate. A biotinylated substrate and a phospho-specific antibody are used. The antibody is labeled with a donor fluorophore (Europium cryptate) and Streptavidin (which binds the biotin tag) is labeled with an acceptor (XL665). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, generating a FRET signal.[9][10][11]

Step-by-Step Protocol:

  • Compound Plating: Prepare compound dilution plates as described in Protocol 3.1.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells. A typical reaction volume is 10 µL.

  • Incubation: Incubate at the optimal temperature and time for the specific kinase (e.g., 30 minutes at 37°C).

  • Detection: Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled anti-phospho antibody, and the Streptavidin-XL665 acceptor. A typical volume is 10 µL.

  • Signal Readout: Incubate for 60 minutes at room temperature to allow for antibody binding, then read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio and normalize to controls to determine the IC50 value.

Hypothetical Hit Validation Data (IC50, nM)
Kinase Target ADP-Glo™ Assay HTRF® Assay
CDK2/CycA85 nM110 nM
CDK5/p25150 nM195 nM
GSK3B220 nM280 nM

Table 2: Comparison of IC50 values from two orthogonal biochemical assays. The consistent nanomolar potency across different platforms strongly validates these kinases as genuine targets.

Tier 3: Cellular Assays for Target Engagement and Phenotype

Causality: A compound that is potent in a biochemical assay may not be effective in a living system due to poor cell permeability or rapid metabolism. It is therefore critical to confirm that the compound can enter a cell, bind to its intended target (target engagement), and elicit a functional biological response (phenotype).

G cluster_2 Cellular Assay Cascade Input Validated Biochemical Hit (e.g., CDK2) CETSA Protocol 4.1: Cellular Thermal Shift Assay (Target Engagement) Input->CETSA Does it bind? WB Protocol 4.2: Phospho-Substrate Western Blot (On-Target Effect) CETSA->WB Does it inhibit? CTG Protocol 4.3: Cell Viability Assay (Cellular Phenotype) WB->CTG Does it have an effect? Output Confirmed Cellular Activity CTG->Output

Figure 3: Logical flow from target engagement to phenotypic outcome.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is the gold standard for verifying target engagement in intact cells. It is based on the principle that when a ligand binds to its protein target, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[12][13][14]

Step-by-Step Protocol:

  • Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to be dependent on CDK2, like HeLa) and treat with various concentrations of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine or DMSO for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures for 3 minutes (e.g., from 45°C to 65°C), followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the target protein (e.g., CDK2) remaining in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A successful compound will cause a rightward shift in the curve, indicating thermal stabilization.

Protocol 4.2: Phospho-Substrate Western Blot

Principle: To confirm that target engagement leads to functional inhibition, we can measure the phosphorylation status of a known downstream substrate of the target kinase. For CDK2, a key substrate is Retinoblastoma protein (Rb) at Serine 807/811.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa) and synchronize them in the G1/S phase of the cell cycle where CDK2 is active. Treat cells with a dose-response of the compound for 2-4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-Rb (Ser807/811). Subsequently, strip and re-probe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-Rb signal relative to total Rb indicates on-target inhibition of CDK2 activity.

Protocol 4.3: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[15][16] Inhibition of a kinase like CDK2, which is critical for cell proliferation, is expected to reduce cell viability over time.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound.

  • Incubation: Incubate for a period relevant to the cell cycle (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[17][18]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

  • Readout: Measure luminescence with a plate reader.

  • Analysis: Normalize the data to DMSO controls and calculate the EC50 (half-maximal effective concentration).

Hypothetical Cellular Assay Results
Assay Type Result
CETSA (CDK2)Thermal Shift (ΔTm) of +5.2 °C at 10 µM
Phospho-Rb Western BlotEC50 = 450 nM
Cell Viability (HeLa, 72h)EC50 = 600 nM

Table 3: Summary of cellular assay data, demonstrating target engagement, on-target pathway modulation, and a resulting anti-proliferative phenotype.

Tier 4: Mechanism of Action (MOA) Studies

Causality: Understanding how a compound inhibits its target is crucial for lead optimization. For kinase inhibitors, the most common mechanism is direct competition with ATP. An ATP-competitive binding assay can definitively establish this MOA.

Protocol 5.1: ATP-Competition Kinase Assay

Principle: This assay measures the potency (IC50) of an inhibitor at two different ATP concentrations: one at or below the Michaelis-Menten constant (Km) for ATP, and one at a high, saturating concentration (e.g., 10-100x Km).[19][20] If the compound is ATP-competitive, its apparent IC50 will increase significantly at the higher ATP concentration, as more ATP is present to outcompete the inhibitor for binding to the active site.[19]

Step-by-Step Protocol:

  • Assay Setup: Use a robust biochemical assay format, such as the ADP-Glo™ assay described in Protocol 3.1.

  • Reaction Conditions: Prepare two sets of master mixes for the kinase reaction.

    • Condition A (Low ATP): ATP concentration set at the approximate Km of the kinase (e.g., 10 µM).

    • Condition B (High ATP): ATP concentration set at 10-100 times the Km (e.g., 1 mM).[21]

  • Compound Titration: In parallel plates, perform a full dose-response titration of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine under both Low ATP and High ATP conditions.

  • Execution: Run the kinase assays and measure the activity as previously described.

  • Data Analysis: Calculate the IC50 value for each ATP condition. A significant rightward shift (>5-fold) in the IC50 value from the low ATP to the high ATP condition is strong evidence of an ATP-competitive mechanism of action.

Conclusion

The systematic, multi-tiered approach detailed in this application note provides a robust framework for characterizing the activity of novel compounds like 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. By progressing from broad, discovery-based screening to specific, mechanistic validation, researchers can build a high-confidence data package that elucidates the compound's primary targets, confirms its activity in a relevant cellular environment, and defines its mechanism of action. This logical and rigorous workflow minimizes the risk of pursuing artifacts and maximizes the potential for identifying promising new therapeutic candidates.

References

  • Mei, H., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols.io. Retrieved from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Retrieved from [Link]

  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. Retrieved from [Link]

  • Al-Ali, H. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • PI-CRYSTAL. (n.d.). ADP Glo Protocol. PI-CRYSTAL. Retrieved from [Link]

  • Cheng, Y., et al. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays.... ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Retrieved from [Link]

  • University of Dundee. (n.d.). Services | ATP Competition Assay. International Centre for Kinase Profiling. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between.... ResearchGate. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]

  • Lau, Y. H., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. Retrieved from [Link]

  • Gomaa, M. S., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • Yadav, S., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

2-Piperidin-4-yl-2H-pyrazol-3-ylamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile & Inherent Solubility Challenges

Welcome to the technical support guide for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. This document provides in-depth troubleshooting for solubility issues commonly encountered by researchers and drug development professionals. Understanding the structural attributes of this molecule is the first step in solving solubility challenges.

Structural Analysis:

  • Piperidine Moiety: This is a saturated heterocycle containing a secondary amine. The lone pair of electrons on this nitrogen atom makes it a strong base, readily accepting a proton. The pKa of piperidine itself is approximately 11.1.[1][2]

  • 3-Aminopyrazole Moiety: This component features a five-membered aromatic ring with two nitrogen atoms and an exocyclic primary amine. The 3-aminopyrazole structure is also basic.[3][4]

  • Overall Character: The presence of two primary basic centers means the molecule's overall charge state—and therefore its aqueous solubility—is highly dependent on pH. In its neutral (free base) form, the molecule has limited polarity, predisposing it to low aqueous solubility. When protonated at acidic pH, it forms a cation, which significantly enhances its interaction with polar solvents like water.

This dual-character leads to the most common issue: high solubility in acidic aqueous solutions but poor solubility at neutral or basic pH, a classic challenge for many amine-containing drug candidates.[5][6]

Section 2: Foundational FAQs

This section addresses the most frequent initial queries regarding the handling of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the best starting solvent?

A1: Direct dissolution in neutral aqueous buffers is expected to be very low. For initial stock solutions, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). If DMSO is not suitable for your experimental system, consider alternative organic solvents such as ethanol or methanol. For aqueous applications, the most effective strategy is pH modification.

Q2: Why does my compound dissolve in acidic solution but crash out when I neutralize it or dilute it into my pH 7.4 assay buffer?

A2: This is a direct consequence of the compound's basic nature and is governed by the Henderson-Hasselbalch equation.[7][8] At a low pH (e.g., pH < 5), the piperidine and aminopyrazole groups are protonated, forming a positively charged salt that is readily soluble in water. When you increase the pH to 7.4, you deprotonate these groups, returning the molecule to its less soluble, neutral free-base form. This causes it to exceed its solubility limit at that pH and precipitate out of solution.

Q3: What is the expected solubility in common organic solvents?

A3: While specific quantitative data is limited, a qualitative summary based on its structure can be provided.

SolventExpected SolubilityRationale
Water (pH 7) Very Low / InsolubleThe neutral form lacks sufficient polarity.
Aqueous Acid (e.g., 0.1 N HCl) HighProtonation of basic nitrogens forms a soluble salt.
DMSO, DMF HighPolar aprotic solvents are effective at solvating a wide range of molecules.
Ethanol, Methanol Moderate to HighPolar protic solvents can hydrogen bond with the amine groups.
Dichloromethane (DCM), Chloroform Low to ModerateLower polarity may be insufficient to effectively solvate the molecule.
Hexanes, Toluene Very Low / InsolubleNon-polar solvents are incompatible with the polar functional groups.

Section 3: Systematic Troubleshooting Guides

Follow these step-by-step guides to address specific experimental challenges.

Guide 1: Preparing a Stable Aqueous Solution for Biological Assays

The primary challenge is maintaining solubility upon dilution from an organic stock (like DMSO) into a neutral aqueous buffer.

Problem: Compound precipitates upon addition to cell culture media or PBS (pH 7.4).

Workflow: pH-Modification Approach

G start Start: Need aqueous solution at physiological pH stock Prepare 10-50 mM stock in DMSO start->stock acid_sol Option A: Acidic Intermediate Dilute stock into an acidic buffer (e.g., pH 4-5 citrate or acetate buffer) to an intermediate concentration. stock->acid_sol Recommended First-Line cosolvent Option B: Co-Solvent Approach Add a co-solvent like PEG400 or propylene glycol to the final assay buffer (e.g., 5-10% v/v). stock->cosolvent Alternative final_dilution Serially dilute the acidic solution into the final neutral assay buffer (pH 7.4). Ensure final DMSO % is low (<0.5%). acid_sol->final_dilution check_precip Visually inspect for precipitation. If clear, proceed. final_dilution->check_precip fail Issue Persists: Precipitation Consider advanced methods. check_precip->fail If precipitation occurs dilute_cosolvent Directly dilute DMSO stock into the co-solvent-containing buffer. cosolvent->dilute_cosolvent dilute_cosolvent->check_precip

Causality Explained:

  • Why an Acidic Intermediate? By first dissolving the compound in an acidic buffer, you ensure it remains in its highly soluble protonated state. The subsequent dilution into the final neutral buffer may keep the final concentration below the thermodynamic solubility limit of the neutral form, preventing precipitation. This is a method to overcome kinetic solubility limits.[9][10]

  • Why Co-solvents? Co-solvents like PEG400 or propylene glycol are water-miscible organic solvents that can increase the solubility of non-polar compounds in aqueous solutions.[11][12][13] They work by reducing the polarity of the bulk solvent, making it more favorable for the neutral form of your compound.

Guide 2: Addressing Solubility Issues in Organic Synthesis & Work-up

Problem: The compound is poorly soluble in the desired reaction solvent or precipitates during aqueous work-up.

  • Reaction Solvent Selection:

    • For reactions requiring a non-polar aprotic solvent where solubility is an issue, consider adding a solubilizing co-solvent like THF or Dioxane.

    • For reactions involving bases, the free-base form of the compound will be present, likely requiring polar aprotic solvents like DMF or NMP for sufficient solubility.

  • Aqueous Work-up/Extraction:

    • Issue: Compound precipitates at the interface during extraction between an organic solvent (e.g., DCM, EtOAc) and a basic aqueous wash (e.g., sat. NaHCO₃).

    • Solution: The basic wash converts any protonated compound into the poorly water-soluble and potentially poorly organic-soluble free base. To resolve this, use a more polar organic solvent like 2-methyl-THF or add 10-20% isopropanol to your DCM or EtOAc to increase the polarity of the organic phase and dissolve the free base.

    • Alternative: Perform the extraction under acidic conditions (e.g., pH ~5) to keep the compound in the aqueous layer as a salt, separating it from non-basic impurities. You can then basify the aqueous layer and extract with a more polar organic phase.

Section 4: Advanced Solubility Enhancement Techniques

If the above troubleshooting fails, more advanced formulation strategies may be necessary, particularly for in vivo studies or high-concentration dosing.

1. Salt Formation

Creating a stable, solid salt form is a common and highly effective pharmaceutical strategy.[14]

  • Rationale: By reacting the basic 2-Piperidin-4-yl-2H-pyrazol-3-ylamine with an acid, you can form a salt with significantly improved aqueous solubility and dissolution rate compared to the free base.

  • Procedure:

    • Dissolve the free base in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) dissolved in the same solvent.

    • The salt will often precipitate. Isolate by filtration, wash with a non-polar solvent (e.g., ether), and dry under vacuum.

    • The resulting salt powder can then be directly dissolved in water or buffer.

2. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their apparent solubility.[15][][17][18][19]

  • Mechanism: The cyclodextrin has a hydrophilic exterior and a hydrophobic inner cavity. The non-polar parts of your compound can form an "inclusion complex" within this cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[15][]

  • Application: This is particularly useful for preparing formulations for in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Prepare the formulation by adding the compound (often from a concentrated organic stock) to a pre-made aqueous solution of HP-β-CD and stirring or sonicating until a clear solution is formed.

G

Section 5: Experimental Protocols

Protocol 1: Kinetic Solubility Assay (DMSO Reflux Method)

This high-throughput assay is used in early discovery to quickly assess solubility by measuring how much compound stays in solution after being diluted from a DMSO stock.[9][10][20]

  • Preparation: Prepare a 10 mM stock solution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in 100% DMSO.

  • Dilution: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Addition: Add 2 µL of the 10 mM DMSO stock to the buffer (final concentration: 100 µM, 1% DMSO). Pipette vigorously to mix.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Filter the plate through a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitate.

  • Quantification: Transfer the clear supernatant/filtrate to a new UV-transparent plate. Analyze the concentration using a standard method like HPLC-UV or LC-MS/MS against a calibration curve prepared in a 1% DMSO/buffer mixture. The measured concentration is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility and is the gold standard for late-stage development.[9][10][21][22]

  • Preparation: Add an excess amount of the solid (powder) compound to a known volume of the test buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vial tightly and agitate on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This long incubation is critical to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to sit for at least 1 hour for large particles to settle. Then, take an aliquot of the suspension and filter it through a 0.22 µm syringe filter to remove all undissolved solid. Crucially, discard the first few drops of the filtrate to avoid any adsorption effects from the filter material.

  • Quantification: Dilute the clear filtrate and quantify the concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve. This concentration represents the thermodynamic solubility.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: Piperidine | C5H11N Source: PubChem URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: (PDF) Study of pH-dependent drugs solubility in water Source: ResearchGate URL: [Link]

  • Title: (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Accuracy of calculated pH-dependent aqueous drug solubility Source: PubMed URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central URL: [Link]

  • Title: Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement Source: ResearchGate URL: [Link]

  • Title: Pyrazol-3-ylamine | C3H5N3 Source: PubChem URL: [Link]

  • Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed URL: [Link]

  • Title: Piperidine Source: Wikipedia URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharma and Chemical Analysis URL: [Link]

  • Title: Solubility enhancement and application of cyclodextrins in local drug delivery Source: ResearchGate URL: [Link]

  • Title: (PDF) Strategies to Improve solubility of Oral Drugs Source: ResearchGate URL: [Link]

  • Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug Source: PubMed Central URL: [Link]

  • Title: Co-solvency and anti-solvent method for the solubility enhancement Source: LinkedIn URL: [Link]

  • Title: pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives Source: ResearchGate URL: [Link]

  • Title: Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist Source: AccessPhysiotherapy URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes Source: ResearchGate URL: [Link]

  • Title: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: National Institutes of Health URL: [Link]

  • Title: SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Absorption of drugs Source: Vetscraft URL: [Link]

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL: [Link]

  • Title: STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG Source: Journal of Drug Discovery and Therapeutics URL: [Link]

  • Title: 2-methyl-2h-pyrazol-3-ylamine (C4H7N3) Source: PubChemLite URL: [Link]

  • Title: Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study Source: Arabian Journal of Chemistry URL: [Link]

  • Title: 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide Source: PubChem URL: [Link]

Sources

Technical Support Center: Stability of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support resource for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols to confidently assess its stability profile in your specific experimental context.

Given that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a specific research chemical, detailed public stability data is not extensively available. Therefore, this guide focuses on empowering you to determine its stability empirically through a series of well-established methodologies, primarily forced degradation studies, as outlined by regulatory bodies like the ICH.[1]

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the stability assessment of novel chemical entities.

Q1: What is the primary purpose of a forced degradation study for a compound like 2-Piperidin-4-yl-2H-pyrazol-3-ylamine?

A forced degradation or stress testing study is a critical early-stage activity in drug development.[2] Its purposes are multifaceted:

  • To Identify Likely Degradants: By exposing the compound to harsh conditions (e.g., strong acids, bases, oxidants, light, heat), we can rapidly generate potential degradation products. This provides insight into the molecule's inherent liabilities.

  • To Develop Stability-Indicating Methods: The generated degradants are used to develop and validate an analytical method (typically HPLC) that can separate the parent compound from all its degradation products. This ensures the method is "stability-indicating."[1]

  • To Understand Degradation Pathways: The results help elucidate the chemical pathways through which the molecule degrades (e.g., hydrolysis, oxidation), which is invaluable for formulation development, packaging selection, and defining storage conditions.[1][2]

  • To Assess Intrinsic Stability: It provides a rapid assessment of the molecule's overall chemical robustness.

Q2: What are the standard stress conditions I should apply in a forced degradation study?

Based on ICH guidelines and common industry practice, a comprehensive study should include the following conditions, typically applied for a defined period (e.g., up to 14 days) or until a target degradation of 5-20% is achieved.[1]

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

  • Neutral Hydrolysis: Water or a buffer at neutral pH, typically at an elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress (Dry Heat): The solid compound is exposed to high temperature (e.g., 80-100 °C).

  • Photostability: The compound in solution and as a solid is exposed to controlled light conditions (e.g., ICH Q1B option 2: exposure to cool white fluorescent and near-ultraviolet lamps).

Q3: What is the target degradation level in these studies?

The goal is not to completely destroy the compound. A meaningful forced degradation study aims for a modest level of degradation, typically in the range of 5-20% .

  • Why not more? Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant under normal storage conditions and can overly complicate the analytical chromatogram.[3]

  • Why not less? Insufficient degradation may not produce enough of the primary degradants to be confidently detected and identified, defeating the purpose of the study.

Q4: What is the most appropriate analytical technique for monitoring the stability of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for stability studies. A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the parent peak and any new peaks that appear, helping to assess peak purity. For definitive identification of degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is the gold standard.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability experiments.

Problem 1: My compound shows no degradation under any of my initial stress conditions.

  • Causality: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine may be intrinsically highly stable. Alternatively, the stress conditions may not have been sufficiently harsh or applied for long enough.

  • Solution Path:

    • Increase Stress Severity: Incrementally increase the severity of your conditions. For example, move from room temperature to 60°C for hydrolytic and oxidative studies. Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).

    • Extend Duration: Increase the study duration. It is recommended that stress testing in solution can be carried out for a maximum of 14 days.[1]

    • Confirm Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradants.

Problem 2: My compound degraded almost completely immediately after adding the stressor.

  • Causality: The compound is highly labile under the applied condition. The piperidine and pyrazole amine functionalities can be susceptible to rapid degradation, especially under harsh acidic or oxidative conditions.

  • Solution Path:

    • Reduce Stress Severity: Immediately reduce the harshness of the condition. Use lower concentrations of acid/base (e.g., 0.01 M), lower temperatures (e.g., conduct the study at 4 °C or room temperature instead of elevated temperatures), or shorter time points.

    • Time Point Sampling: For very rapid degradation, take samples at very early time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the initial degradation profile before the parent compound is exhausted.

Problem 3: My HPLC chromatogram shows many new peaks, and my mass balance is poor.

  • Causality: Poor mass balance (where the sum of the parent compound and all degradants does not equal the initial amount of the parent) can indicate several issues. The degradants may not be eluting from the column, or they may lack a UV chromophore, making them invisible to the UV detector.

  • Solution Path:

    • Adjust HPLC Method: Modify your gradient to include a stronger organic solvent wash at the end to elute any highly retained compounds.

    • Change Detection Wavelength: Analyze your samples at a lower UV wavelength (e.g., 210-220 nm) where more organic molecules have some absorbance.

    • Use a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to see non-chromophoric degradants.

    • LC-MS Analysis: Use LC-MS to search for expected masses of potential degradation products (e.g., N-oxides, hydroxylated species).

Problem 4: How should I prepare and handle the stock solution for these studies?

  • Causality: The initial handling and preparation of the compound can introduce variability and potential degradation before the experiment even begins.

  • Solution Path:

    • Solvent Selection: Start by assessing the compound's solubility in common solvents. A good starting point is a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). For forced degradation, the final concentration of organic solvent in the reaction mixture should be minimized to avoid interfering with the stress conditions.

    • Fresh Preparation: Always prepare stock solutions fresh on the day of the experiment.

    • Protect from Light: As a precaution for any new compound, prepare the stock solution in an amber vial and protect it from direct light until photostability is formally assessed.

    • Initial Characterization: Before initiating the stress study, inject the freshly prepared "time zero" sample to confirm the initial purity and peak area.

Diagrams: Workflows & Logic

The following diagrams illustrate the standard workflow for a forced degradation study and a troubleshooting decision tree.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) dev_method Develop Initial HPLC Method prep_stock->dev_method start Initiate Stress Conditions (Time Zero Sample) dev_method->start acid Acidic (0.1M HCl) start->acid base Basic (0.1M NaOH) start->base oxid Oxidative (3% H2O2) start->oxid thermal Thermal (60°C Solution) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 1, 6, 24, 48h) hplc_analysis Analyze via Stability-Indicating RP-HPLC-PDA sampling->hplc_analysis mass_balance Calculate % Degradation & Mass Balance hplc_analysis->mass_balance structure_elu Structure Elucidation (LC-MS/MS) mass_balance->structure_elu

Caption: Workflow for a Forced Degradation Study.

Troubleshooting_Tree cluster_no_deg cluster_full_deg cluster_mass_bal start Problem Encountered no_degradation No Degradation Observed start->no_degradation Issue full_degradation Complete Degradation start->full_degradation Issue bad_mass_balance Poor Mass Balance start->bad_mass_balance Issue increase_stress Increase Stressor Conc. or Temperature no_degradation->increase_stress decrease_stress Decrease Stressor Conc. or Temperature full_degradation->decrease_stress change_gradient Modify HPLC Gradient (Stronger Wash) bad_mass_balance->change_gradient increase_time Increase Duration increase_stress->increase_time check_loq Check Method LOQ increase_time->check_loq early_time Sample at Early Time Points (e.g., <1 hr) decrease_stress->early_time change_detector Use Universal Detector (CAD) or Lower UV Wavelength change_gradient->change_detector use_lcms Analyze with LC-MS change_detector->use_lcms

Caption: Troubleshooting Decision Tree.

Experimental Protocols

Protocol 1: Forced Degradation Under Hydrolytic Conditions

  • Preparation: Prepare a 1.0 mg/mL stock solution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in a 50:50 mixture of acetonitrile and water.

  • Sample Setup: Label three sets of amber HPLC vials.

    • Acid Hydrolysis: Add 100 µL of stock solution to 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Add 100 µL of stock solution to 900 µL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 100 µL of stock solution to 900 µL of HPLC-grade water.

  • Control/Blank: Prepare a control sample by adding 100 µL of the stock solution to 900 µL of the 50:50 acetonitrile:water mixture. This is your "time zero" sample. Also prepare a blank with the stressor solution alone.

  • Incubation: Store one set of vials at room temperature and another set in an oven at 60 °C. Protect all vials from light.

  • Analysis:

    • Immediately inject the "time zero" control sample into the HPLC system.

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Crucially, for the acid and base samples, neutralize them before injection by adding an equimolar amount of base or acid, respectively (e.g., add 900 µL of 0.1 M NaOH to the acid sample aliquot before analysis). This prevents damage to the HPLC column.

    • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Under Oxidative Conditions

  • Preparation: Use the same 1.0 mg/mL stock solution as in Protocol 1.

  • Sample Setup: In an amber HPLC vial, add 100 µL of the stock solution to 900 µL of 3% hydrogen peroxide.

  • Control/Blank: Prepare a "time zero" control as described in Protocol 1.

  • Incubation: Store the vial at room temperature, protected from light.

  • Analysis: Inject samples at specified time points (e.g., 2, 8, 24 hours). No quenching or neutralization is typically required, but be aware that residual peroxide can affect some column chemistries.

Data Summary Table

The results of your forced degradation studies can be summarized as follows.

Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Parent Compound)Number of Degradants
Acid Hydrolysis 0.1 M HClRoom Temp.48 hrsRecord ValueRecord Value
0.1 M HCl60 °C24 hrsRecord ValueRecord Value
Alkaline Hydrolysis 0.1 M NaOHRoom Temp.48 hrsRecord ValueRecord Value
0.1 M NaOH60 °C24 hrsRecord ValueRecord Value
Oxidation 3% H₂O₂Room Temp.24 hrsRecord ValueRecord Value
Photostability ICH Q1BAmbientN/ARecord ValueRecord Value
References
  • MySkinRecipes. (n.d.). 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. Retrieved from [Link][4]

  • Bhatt, V., & Prasad, K. (2016). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate. Retrieved from [Link][3]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link][1]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link][5]

  • Sharma, G., & Saini, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 129-138. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link][2]

Sources

Technical Support Center: Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, we will delve into the causality behind experimental choices, provide troubleshooting guidance for common impurities, and offer detailed analytical protocols to ensure the integrity of your synthesis.

I. Overview of the Synthetic Strategy

The synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine typically proceeds through a multi-step sequence that involves the formation of a protected piperidinylhydrazine, followed by cyclization to form the pyrazole ring, and concluding with a deprotection step. A common and logical approach is outlined below. Understanding this pathway is crucial for anticipating and troubleshooting potential impurities.

Synthetic_Pathway A N-Boc-4-piperidone E Hydrazine Hydrate, Sodium Borohydride B tert-Butyl 4-hydrazinylpiperidine-1-carboxylate F 3-Ethoxyacrylonitrile C N-Boc-2-piperidin-4-yl-2H-pyrazol-3-ylamine G Acid (e.g., HCl) D 2-Piperidin-4-yl-2H-pyrazol-3-ylamine E->B Step 1: Reductive Amination F->C Step 2: Cyclization G->D Step 3: Deprotection

Caption: A plausible synthetic route to 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine?

A1: The most prevalent impurities can be categorized by their origin in the synthetic sequence:

  • Regioisomeric Impurity: The formation of the unintended regioisomer, 1-piperidin-4-yl-5-aminopyrazole, is a significant challenge. This arises from the non-selective reaction of the two different nitrogen atoms of the piperidinylhydrazine with the three-carbon electrophile.[1]

  • Starting Material Carryover: Incomplete conversion can lead to the presence of unreacted tert-butyl 4-hydrazinylpiperidine-1-carboxylate and 3-ethoxyacrylonitrile.

  • Incomplete Cyclization: The intermediate Michael adduct formed between the hydrazine and acrylonitrile may not fully cyclize, leading to an open-chain impurity.

  • Byproducts from Deprotection: The use of strong acids for the removal of the Boc protecting group can sometimes lead to side reactions, especially if inappropriate solvents are used.[2] For example, using HCl in ethereal solvents can generate chloro-alkoxy impurities.[2]

Q2: How can I control the regioselectivity of the pyrazole ring formation?

A2: Controlling the regioselectivity between the desired 3-amino and the undesired 5-amino pyrazole is a critical aspect of this synthesis. The outcome is often dependent on a delicate balance between kinetic and thermodynamic control.[3]

  • Kinetic Control: Generally favored by basic conditions and low temperatures (e.g., using sodium ethoxide at 0 °C). These conditions promote a rapid, irreversible cyclization after the initial Michael addition, often favoring the formation of the 3-aminopyrazole.

  • Thermodynamic Control: Favored by neutral or acidic conditions and higher temperatures. These conditions allow for the equilibration of the initial Michael adducts, leading to the formation of the more thermodynamically stable 5-aminopyrazole.[3]

Therefore, to favor the desired 2-substituted-3-aminopyrazole, it is recommended to employ kinetically controlled conditions.

Q3: What are the best analytical methods to detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your product and its impurities.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or TFA) is a robust method for separating the desired product from its regioisomer and other polar impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of impurities, especially when dealing with isomers, as the fragmentation patterns can help distinguish between them.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile impurities and starting materials, GC-MS can be very effective. The fragmentation patterns of pyrazoles in the mass spectrometer are well-documented and can aid in structure elucidation.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of your final product and for identifying major impurities. Techniques like NOE can be used to confirm the regiochemistry.

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Presence of two major product spots/peaks with the same mass Formation of regioisomers (3-amino and 5-amino pyrazoles).Optimize the cyclization reaction conditions to favor the desired isomer. For the 3-aminopyrazole, use basic conditions and low temperatures (kinetic control).[3] Consider purification by flash chromatography with a carefully selected solvent system or preparative HPLC.[4]
Starting materials detected in the final product Incomplete reaction in the cyclization or deprotection step.Increase the reaction time or temperature for the respective step. Ensure the stoichiometry of the reagents is correct. For the deprotection, ensure complete removal of the Boc group by monitoring with TLC or LC-MS.
An unexpected peak with a mass corresponding to (hydrazine + acrylonitrile) Incomplete cyclization of the Michael adduct intermediate.Ensure the reaction conditions (temperature, base) are sufficient to drive the cyclization to completion. A prolonged reaction time or a stronger base might be necessary.
Final product is an oil and difficult to purify Presence of residual solvents or multiple impurities.Ensure all volatile solvents are removed under high vacuum. If impurities are the cause, attempt to purify by converting the product to its hydrochloride salt, which is often a crystalline solid and can be recrystallized.[11]
Low yield after deprotection Degradation of the product under harsh acidic conditions or incomplete reaction.Use milder deprotection conditions (e.g., lower concentration of acid, shorter reaction time). Monitor the reaction closely to avoid overexposure to the acid. Ensure the reaction goes to completion before workup.

IV. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate

This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[12]

  • To a solution of N-Boc-4-piperidone (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents) under a nitrogen atmosphere at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Cool the mixture to 0-5 °C and add methanol.

  • Slowly add sodium borohydride (3.75 equivalents) in portions, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product, which can be used in the next step without further purification.

Step1_Workflow A N-Boc-4-piperidone + Hydrazine Hydrate B Hydrazone Formation A->B C Reduction with Sodium Borohydride B->C D Workup and Isolation C->D E tert-Butyl 4-hydrazinylpiperidine-1-carboxylate D->E

Caption: Workflow for the synthesis of the key hydrazine intermediate.

Protocol 2: Cyclization to form N-Boc-2-piperidin-4-yl-2H-pyrazol-3-ylamine

This protocol is based on the principles of regioselective pyrazole synthesis.

  • Prepare a solution of sodium ethoxide (2 equivalents) in ethanol.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1 equivalent) and 3-ethoxyacrylonitrile (1.1 equivalents) in ethanol.

  • Slowly add the hydrazine/acrylonitrile solution to the cold sodium ethoxide solution over 45-60 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc-Deprotection

This protocol describes a standard method for Boc deprotection using HCl.[13][14]

  • Dissolve the N-Boc protected pyrazole (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in 1,4-dioxane) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the final product.

  • The product can be further purified by recrystallization if necessary.

V. References

  • Fandrick, K. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Laboraty o.

  • The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com.

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.).

  • Production of 3-aminopyrazoles. (n.d.). Google Patents.

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (n.d.).

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). MDPI.

  • Recent developments in aminopyrazole chemistry. (n.d.). arkat usa.

  • Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. (2017). ACS Publications.

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate.

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.

  • Piperidine Impurities. (n.d.). BOC Sciences.

  • Specific solvent issues with BOC deprotection. (n.d.). WordPress.com.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.

  • Tert-butyl 4-hydrazinylpiperidine-1-carboxylate. (n.d.). PubChem.

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (n.d.). ResearchGate.

  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (n.d.). PMC - NIH.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (n.d.). ResearchGate.

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC - NIH.

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central.

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). (2017).

Sources

Technical Support Center: Crystallization of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine crystallization. This molecule, containing a basic piperidine ring and a polar pyrazolylamine moiety, presents unique challenges and opportunities for obtaining a high-quality crystalline solid. Success in crystallization is a critical step in drug development, impacting purity, stability, and bioavailability.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will explore the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

  • My compound won't crystallize from solution. What are the immediate troubleshooting steps?

  • How do I select an appropriate solvent system for this molecule?

  • My compound is "oiling out" or precipitating as an amorphous solid. What causes this and how can I fix it?

  • The final crystalline product has low purity. What can I do to improve it?

  • Could salt formation be a viable strategy for crystallizing this amine-containing compound?

  • What is polymorphism and why is it a concern for this API?

FAQ 1: My compound won't crystallize from solution. What are the immediate troubleshooting steps?

Answer: Failure to crystallize is typically due to insufficient supersaturation or a high energy barrier for nucleation, the first step of crystal formation.[2] Before making significant changes, follow this systematic troubleshooting workflow.

Protocol 1: Inducing Nucleation
  • Induce Mechanical Nucleation: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic grooves create high-energy sites that can serve as templates for crystal formation.[3]

  • Introduce a Seed Crystal: If you have a previously isolated crystal of the compound, add a single, tiny crystal to the supersaturated solution. This bypasses the primary nucleation step and promotes controlled crystal growth.[2][4]

  • Increase Supersaturation (Controlled):

    • Evaporation: If using a relatively volatile solvent, allow a small amount to evaporate slowly by passing a gentle stream of nitrogen over the solution or leaving the flask partially open in a fume hood. This gradually increases the solute concentration.[3]

    • Cooling: If not already done, cool the solution in an ice bath or refrigerator. For many compounds, solubility decreases significantly with temperature.[1]

  • Add an Anti-Solvent (See FAQ 2): If you have identified a suitable anti-solvent (a solvent in which your compound is insoluble), add it dropwise to the solution until persistent cloudiness (turbidity) appears, then add a small amount of the primary solvent to redissolve the precipitate before allowing it to cool slowly.[5]

  • "Shock" the System: As a last resort, place the solution in a freezer for a short period. Rapid cooling can sometimes force nucleation, although it may lead to smaller or less pure crystals.[3]

Troubleshooting Flowchart

G start Supersaturated solution (Clear, Cooled) scratch Scratch flask with glass rod start->scratch No crystals? seed Add a seed crystal (if available) scratch->seed Still no crystals? success1 Crystals Form scratch->success1 evaporate Evaporate some solvent or add anti-solvent seed->evaporate Still no crystals? success2 Crystals Form seed->success2 reassess Re-evaluate solvent system and purity (See FAQ 2 & 4) evaporate->reassess Still no crystals? success3 Crystals Form evaporate->success3

Caption: Decision tree for inducing crystallization.

FAQ 2: How do I select an appropriate solvent system for this molecule?

Answer: Solvent selection is the most critical parameter in crystallization. The ideal solvent will dissolve 2-Piperidin-4-yl-2H-pyrazol-3-ylamine at elevated temperatures but have low solubility at room temperature or below.[6] Given the molecule's polar pyrazolylamine group and basic piperidine, a range of polar protic and aprotic solvents should be screened.

A solvent pair, consisting of a "good" solvent that readily dissolves the compound and a miscible "poor" anti-solvent in which it is insoluble, is often highly effective.[6]

Protocol 2: Systematic Solvent Screening
  • Single Solvent Screening:

    • Place ~10-20 mg of your compound into several small test tubes.

    • Add a common solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is likely too soluble.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

    • Allow any promising candidates to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Anti-Solvent Screening:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., Methanol, Ethanol, THF).

    • Slowly add a miscible "poor" solvent (e.g., Water, Hexanes, Diethyl Ether) dropwise until turbidity persists.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This is a powerful technique for controlling crystal growth.[1]

Table 1: Common Solvents for Crystallization Screening
SolventClassBoiling Point (°C)PolarityNotes for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
WaterProtic100HighMay be a good anti-solvent. Potential for hydrate formation.
EthanolProtic78HighOften a good starting point for polar molecules.[7]
IsopropanolProtic82MediumLess polar than ethanol, may offer better solubility differential.
AcetonitrileAprotic82HighGood solvent for polar compounds, can be paired with water.
Ethyl AcetateAprotic77MediumCommonly used for compounds of intermediate polarity.[7]
AcetoneAprotic56HighCan be effective, but its low boiling point can lead to rapid evaporation.
Tetrahydrofuran (THF)Aprotic66MediumGood "good" solvent, often paired with hexanes as an anti-solvent.[8]
TolueneAromatic111LowLess likely to be a good single solvent, but could be an anti-solvent.
Hexanes/HeptaneAliphatic~69LowAlmost certainly an anti-solvent.
Solvent Selection Workflow

G cluster_0 Single Solvent Screen cluster_1 Anti-Solvent Screen a1 Dissolves Cold? a2 Dissolves Hot, Crystals on Cooling? a1->a2 No a_no Too Soluble. (Reject) a1->a_no Yes a_yes Good Candidate! (Optimize) a2->a_yes Yes a_maybe Insoluble. (Consider as Anti-Solvent) a2->a_maybe No b2 Add 'Poor' Solvent (Anti-Solvent) a_maybe->b2 b1 Dissolve in 'Good' Solvent b1->b2 b3 Clear when Hot, Crystals on Cooling? b2->b3 b_yes Good System! (Optimize) b3->b_yes Yes b_no Try different pair b3->b_no No start Start with Crude Compound start->a1

Caption: Workflow for systematic solvent screening.

FAQ 3: My compound is "oiling out" or precipitating as an amorphous solid. What causes this and how can I fix it?

Answer: "Oiling out" or amorphous precipitation occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form or when nucleation and growth happen too rapidly for an ordered crystal lattice to form.[9] This traps impurities and defeats the purpose of crystallization.

The primary cause is excessive supersaturation—the concentration gradient is too high, causing the compound to crash out of solution.

Protocol 3: Slowing Down Crystallization
  • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil or amorphous solid. Add a small additional amount (10-20% by volume) of the "good" solvent. This ensures that the solution will become saturated at a lower temperature, allowing more time for ordered crystal growth.[9]

  • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels if necessary. Once at room temperature, then move it to a refrigerator and finally a freezer to maximize yield.

  • Use a More Viscous Solvent System: Sometimes, using a slightly more viscous solvent (e.g., switching from methanol to isopropanol) can slow down the diffusion of molecules to the crystal surface, promoting more orderly growth.

  • Lower the Initial Concentration: Start the entire process over, but begin with a more dilute solution. While this may reduce the overall yield, it significantly increases the chances of obtaining high-quality crystals.

FAQ 4: The final crystalline product has low purity. What can I do to improve it?

Answer: Low purity after crystallization is often due to the inclusion of impurities in the crystal lattice (from rapid growth) or insufficient washing of the final product.

  • Ensure Slow Crystal Growth: Follow the steps in FAQ 3. Slower growth is paramount for higher purity, as it allows impurities to remain in the mother liquor rather than being incorporated into the crystal.

  • Proper Washing Technique: Once the crystals are filtered, wash them with a small amount of ice-cold crystallization solvent. Using warm or room-temperature solvent will dissolve some of your product. The goal is to wash away the impurity-rich mother liquor from the crystal surfaces.

  • Re-crystallization: If purity remains an issue, a second crystallization is often necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the cooling process. Each successive crystallization should improve the purity.

  • Consider a Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. This must be followed by a hot filtration step to remove the charcoal before cooling.[9]

FAQ 5: Could salt formation be a viable strategy for crystallizing this amine-containing compound?

Answer: Absolutely. For molecules with basic functional groups like the piperidine and pyrazolylamine nitrogens, forming a salt is an excellent strategy. Salts often have very different solubility profiles and higher crystallinity compared to the free base.[8][10]

Protocol 4: Crystallization via Salt Formation
  • Dissolve the Free Base: Dissolve your crude 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in a suitable organic solvent like ethanol, methanol, or isopropanol.

  • Stoichiometric Acid Addition: Slowly add one equivalent of an acid. A common choice is HCl (as a solution in diethyl ether or isopropanol) to form the hydrochloride salt.[10] Trifluoroacetic acid (TFA) can also be used.

  • Induce Crystallization: The resulting salt may precipitate immediately. If not, the solution can be cooled, or an anti-solvent (like diethyl ether) can be added to induce crystallization of the salt.

  • Characterization: Be aware that you have now crystallized a different chemical entity (the salt). Ensure you characterize it appropriately to confirm its identity.

FAQ 6: What is polymorphism and why is it a concern for this API?

Answer: Polymorphism is the ability of a solid compound to exist in two or more different crystal lattice arrangements.[11][12] These different forms, or polymorphs, can have significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate[13]

  • Bioavailability[13]

  • Stability (one form may convert to another over time)[14]

  • Melting Point

For an Active Pharmaceutical Ingredient (API), uncontrolled polymorphism is a major regulatory and therapeutic concern.[12][13] The conditions of your crystallization—solvent choice, cooling rate, temperature, and impurities—all influence which polymorph is formed.[12]

While a full polymorphic screen is beyond the scope of this guide, be aware that if you change your crystallization protocol and observe different crystal habits (e.g., needles vs. plates) or different analytical data (e.g., melting point, XRPD pattern), you may be producing a different polymorph. Consistency in your crystallization process is key to ensuring you produce the same solid form every time.[14]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Zhanghua Dryer. (2025, December 13). The Process and Importance of Crystallization in Drug Formulation. Retrieved from [Link]

  • All About Drugs. (n.d.). Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during this specific synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side reactions.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Question: After the condensation of piperidin-4-ylhydrazine with a β-ketonitrile or an α,β-unsaturated nitrile precursor, I'm observing a significant amount of an isomeric byproduct along with my desired 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. How can I resolve this?

Answer:

This is a classic case of regioisomeric impurity , a common challenge in the synthesis of N-substituted aminopyrazoles. The formation of two regioisomers, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (the desired 3-amino isomer) and 1-Piperidin-4-yl-5-aminopyrazole (the 5-amino isomer), is dictated by which nitrogen atom of the piperidin-4-ylhydrazine attacks the electrophilic carbon of the nitrile group during the cyclization step.

Causality: The nucleophilicity of the two nitrogen atoms in an unsymmetrically substituted hydrazine like piperidin-4-ylhydrazine is different. The internal nitrogen (adjacent to the piperidine ring) is generally more sterically hindered but can be more nucleophilic depending on electronic effects. The reaction conditions play a crucial role in determining the kinetic versus thermodynamic product distribution.

  • Kinetic Control: Often favors the formation of the 3-aminopyrazole isomer. This is typically achieved under milder conditions (e.g., lower temperatures, use of a non-coordinating base).

  • Thermodynamic Control: Can lead to the formation of the more stable 5-aminopyrazole isomer, especially at higher temperatures or under equilibrating conditions.

Troubleshooting Protocol:

  • Reaction Temperature Modification:

    • Step 1: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 50 °C) while keeping all other parameters constant.

    • Step 2: Monitor the reaction progress and the ratio of the two isomers by a suitable analytical method like HPLC or ¹H NMR spectroscopy.

    • Step 3: Select the temperature that provides the highest selectivity for the desired 3-amino isomer.

  • Solvent and Base Selection:

    • The choice of solvent and base can significantly influence the regioselectivity.

    • Step 1: Screen a range of solvents with varying polarities (e.g., ethanol, THF, DMF).

    • Step 2: Evaluate different bases (e.g., sodium ethoxide, potassium carbonate, triethylamine). A milder, non-nucleophilic base is often preferable to avoid side reactions.

  • Purification Strategy:

    • If complete suppression of the isomeric byproduct is not achievable, a robust purification method is necessary.

    • Step 1: Attempt separation by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

    • Step 2: If chromatographic separation is challenging, consider derivatization of the amino group of the desired isomer to alter its polarity, followed by separation and subsequent deprotection.

Illustrative Workflow for Isomer Control:

G cluster_0 Reaction Setup cluster_1 Condition Screening cluster_2 Analysis & Outcome cluster_3 Purification A Piperidin-4-ylhydrazine + Precursor B Temperature Variation (0°C, RT, 50°C) A->B C Solvent & Base Screening (EtOH, THF, DMF) (EtONa, K2CO3, TEA) A->C D HPLC / NMR Analysis (Isomer Ratio) B->D C->D E High Selectivity for 3-Amino Isomer D->E Success F Low Selectivity D->F Challenge I Pure 2-Piperidin-4-yl-2H-pyrazol-3-ylamine E->I G Column Chromatography F->G H Derivatization-Separation-Deprotection F->H G->I H->I

Caption: Troubleshooting workflow for managing regioisomeric impurities.

Issue 2: N-Alkylation of the Pyrazole Ring or the Exocyclic Amino Group

Question: During the alkylation of the piperidine nitrogen, I'm observing byproducts that suggest alkylation has also occurred on the pyrazole ring or the exocyclic amino group. How can I achieve selective N-alkylation of the piperidine?

Answer:

This issue arises from the presence of multiple nucleophilic nitrogen atoms in the 2-Piperidin-4-yl-2H-pyrazol-3-ylamine molecule. The pyrazole ring nitrogens and the exocyclic primary amine can compete with the piperidine nitrogen for the alkylating agent.

Causality: The relative nucleophilicity of the different nitrogen atoms is influenced by factors such as steric hindrance and the electronic nature of the molecule. Under certain conditions, especially with highly reactive alkylating agents or strong bases, multiple alkylations can occur.

Troubleshooting Protocol:

  • Use of Protecting Groups: This is the most reliable method to ensure selective alkylation.[1]

    • Step 1: Protection. Protect the exocyclic amino group and the pyrazole nitrogen. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group, which can be introduced using di-tert-butyl dicarbonate (Boc)₂O. For the pyrazole nitrogen, a THP (tetrahydropyranyl) group can be employed.[2][3]

    • Step 2: Selective Alkylation. With the other nitrogen atoms protected, the piperidine nitrogen is the only remaining nucleophilic site for alkylation.

    • Step 3: Deprotection. Remove the protecting groups under appropriate conditions (e.g., acidic conditions for Boc and THP).

  • Optimization of Reaction Conditions:

    • Step 1: Use a less reactive alkylating agent if possible. For example, an alkyl bromide is generally less reactive than an alkyl iodide.

    • Step 2: Employ a stoichiometric amount of a mild base (e.g., potassium carbonate) to deprotonate the piperidine nitrogen selectively. Stronger bases like sodium hydride may deprotonate the pyrazole ring as well, leading to undesired N-alkylation.[4]

    • Step 3: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Data Presentation: Comparison of Alkylation Strategies

StrategyKey ReagentsSelectivity for Piperidine N-AlkylationOverall YieldComplexity
Direct AlkylationAlkyl halide, K₂CO₃Moderate to LowVariableLow
Protection/Deprotection(Boc)₂O, DHP, Alkyl halide, AcidHighGood to ExcellentHigh
Issue 3: Formation of Dimerization or Polymerization Products

Question: I am observing high molecular weight impurities in my reaction mixture, suggesting dimerization or polymerization. What could be the cause and how can I prevent it?

Answer:

The formation of dimeric or polymeric byproducts can occur through intermolecular reactions, especially under harsh conditions or in the presence of certain catalysts.

Causality: The primary amino group of one molecule can potentially react with an electrophilic site on another molecule, leading to the formation of larger oligomers. This is more likely to happen at high concentrations or elevated temperatures.

Troubleshooting Protocol:

  • Control of Reaction Concentration:

    • Step 1: Run the reaction at a higher dilution. This reduces the probability of intermolecular collisions.

    • Step 2: If a reactant needs to be added slowly, use a syringe pump to ensure a low instantaneous concentration.

  • Temperature and Reaction Time Management:

    • Step 1: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Step 2: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of byproducts over time.

  • Choice of Reagents:

    • Ensure the purity of your starting materials and reagents. Impurities can sometimes catalyze side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminopyrazoles?

A1: The most prevalent methods for synthesizing 3-(or 5)-aminopyrazoles involve the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. Common precursors include:

  • β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then cyclizes to the aminopyrazole.

  • α,β-Unsaturated Nitriles: These precursors, especially those with a leaving group at the β-position, readily undergo condensation with hydrazines to yield aminopyrazoles.

Q2: How can I confirm the regiochemistry of my synthesized 2-Piperidin-4-yl-2H-pyrazol-3-ylamine?

A2: Differentiating between the 3-amino and 5-amino isomers is crucial. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-¹⁵N HMBC: This 2D NMR technique can show correlations between the pyrazole ring protons and the nitrogen atoms, allowing for unambiguous assignment of the structure.

    • NOE (Nuclear Overhauser Effect) Experiments: NOE correlations between the protons of the piperidine ring and the protons on the pyrazole ring can help determine the substitution pattern.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive structural proof.

Q3: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis?

A3: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Solvent-free reactions: Conducting reactions without a solvent can reduce waste and energy consumption.[2][3]

  • Catalyst-free reactions: Where possible, avoiding the use of catalysts, especially heavy metal catalysts, is beneficial.[2][3]

  • Microwave-assisted synthesis: Microwave irradiation can often accelerate reactions, leading to shorter reaction times and potentially higher yields with fewer byproducts.

Q4: What are some common challenges in the purification of aminopyrazoles?

A4: Aminopyrazoles can be challenging to purify due to:

  • Polarity: The presence of multiple nitrogen atoms makes them relatively polar, which can lead to tailing on silica gel columns.

  • Solubility: They may have limited solubility in common organic solvents.

  • Chelating Properties: The adjacent nitrogen atoms can chelate to metal ions, which can be a consideration if metal catalysts are used in the synthesis. Careful selection of the chromatographic mobile phase and stationary phase is key to successful purification.

III. References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • Ahmed, B. M., & Mezei, G. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

  • Ahmed, B. M., & Mezei, G. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.

  • Sánchez-Migallón, A. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Al-Shamali, F. K. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

  • Taylor & Francis Online. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.

  • ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

  • ResearchGate. (n.d.). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds | Request PDF.

  • Santa Cruz Biotechnology. (n.d.). 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine | SCBT.

  • ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4.

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

  • Nanobiotechnology Letters. (2024, September 28). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES.

  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. new pyrazole derivatives.

Sources

Technical Support Center: A Guide to the Storage and Handling of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS No. 957478-21-6). This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally similar aminopyrazole derivatives. The following information is a synthesis of best practices and data from related compounds to ensure safe and effective handling in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine could not be located. The guidance provided herein is based on information for closely related aminopyrazole compounds and general principles of chemical safety. It is imperative to treat this compound with care and to conduct a thorough risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine?

A1: Based on data for analogous pyrazole derivatives, long-term storage in a refrigerator at 2-8°C (36-46°F) is recommended.[1] The compound should be stored in a tightly sealed container to prevent moisture absorption and potential degradation. For some related compounds, storage at 0-8°C is also advised.[2] To further ensure stability, protecting the compound from light is a prudent measure.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, the container should be inspected for any damage. It is good practice to allow the container to equilibrate to room temperature before opening to minimize moisture condensation onto the product. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Q3: What personal protective equipment (PPE) is necessary when working with this compound?

A3: Given the potential hazards associated with aminopyrazole derivatives, a comprehensive approach to personal protection is essential. The following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Troubleshooting Guide

Problem: The compound appears discolored or has an unusual odor upon opening.

Possible Cause: This could indicate degradation of the compound due to improper storage, exposure to light, air, or moisture.

Solution:

  • Do not use the compound if you suspect it has degraded.

  • If possible, compare the appearance to a fresh, unopened sample or a manufacturer's specification sheet.

  • Contact the supplier for further guidance and to report the issue.

Problem: I am having difficulty dissolving the compound.

Possible Cause: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, like many heterocyclic amines, may have variable solubility. The choice of solvent is critical for successful dissolution.

Solution:

  • Gentle Warming: Gentle warming of the solvent may aid in dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can also help to break up any aggregates and facilitate dissolution.

  • Small-Scale Testing: Before preparing a large stock solution, it is advisable to perform small-scale solubility tests in a variety of solvents to determine the most suitable one for your application.

Experimental Protocols

Standard Operating Procedure for Handling and Weighing

This protocol outlines the essential steps for safely handling and weighing 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Don all required personal protective equipment (PPE).

    • Allow the container of the compound to reach room temperature before opening.

  • Weighing:

    • Use a calibrated analytical balance.

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid compound to a tared weigh boat or directly into your reaction vessel.

    • Avoid creating dust. If any fine powder is generated, ensure it is contained within the fume hood.

  • Post-Handling:

    • Securely close the container of the compound.

    • Clean the spatula and any other contaminated surfaces.

    • Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container.

    • Wash hands thoroughly after handling.

Visual Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Data Summary

The following table summarizes the key information for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine and provides generalized safety and handling data based on related aminopyrazole compounds.

PropertyInformationSource
CAS Number 957478-21-6[3][4]
Molecular Formula C₈H₁₄N₄
Molecular Weight 166.22 g/mol
Recommended Storage 2-8°C, protect from light[1]
General Hazards Potential for oral toxicity, skin and eye irritation.[5]
Handling Precautions Use in a well-ventilated area (fume hood), wear appropriate PPE.[5]

Logical Decision Tree for Spill Management

In the event of a spill, a structured response is crucial to ensure safety and minimize environmental impact.

Caption: A decision-making flowchart for managing spills of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

References

  • Full article: New Approach to 4‐ and 5‐Aminopyrazole Derivatives. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • 2-(1-Methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine 3524-30-9 CAS NO.3524-30-9. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved January 18, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved January 18, 2026, from [Link]

  • 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023, March 7). MDPI. Retrieved January 18, 2026, from [Link]

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Validation & Comparative

A Methodological Guide to Validating the Inhibitory Effect of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for researchers and drug development professionals on how to validate and characterize the inhibitory activity of the novel compound, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. While the specific biological targets of this compound are not yet extensively documented in public literature, its pyrazole core is a common scaffold in kinase inhibitors. Therefore, we present a detailed, hypothetical validation workflow against Janus Kinase 2 (JAK2), a well-characterized enzyme frequently targeted by pyrazole-containing molecules. This document outlines a comparative study, positioning 2-Piperidin-4-yl-2H-pyrazol-3-ylamine against Fedratinib, an FDA-approved JAK2 inhibitor, to establish a rigorous benchmark for performance. The methodologies described herein are designed to be self-validating, providing a robust template for assessing the potency, selectivity, and cellular efficacy of novel small molecule inhibitors.

Introduction: The Rationale for a Structured Validation Workflow

2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a small molecule featuring a pyrazole-amine core structure. This motif is a well-established pharmacophore found in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Given this structural precedent, a logical first step in characterizing this compound is to screen it against a panel of kinases.

For the purpose of this guide, we will proceed with the hypothesis that preliminary screening has identified 2-Piperidin-4-yl-2H-pyrazol-3-ylamine as a putative inhibitor of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms and autoimmune diseases.

This guide will therefore compare our investigational compound against Fedratinib (Inrebic®) , a known and potent JAK2 inhibitor. This head-to-head comparison will allow for a clear assessment of its relative potency and potential as a therapeutic agent.

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK2-STAT3 signaling cascade, which will be the focus of our cell-based validation assays.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_a JAK2 CytokineReceptor->JAK2_a 2. Dimerization & Activation JAK2_b JAK2 JAK2_a->JAK2_b 3. Trans-phosphorylation STAT3_a STAT3 JAK2_a->STAT3_a 4. Phosphorylation STAT3_b STAT3 JAK2_b->STAT3_b 4. Phosphorylation STAT3_dimer STAT3 Dimer STAT3_a->STAT3_dimer 5. Dimerization STAT3_b->STAT3_dimer DNA Target Gene DNA STAT3_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Transcription Initiation Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor 1. Binding Compound 2-Piperidin-4-yl- 2H-pyrazol-3-ylamine Compound->JAK2_a Inhibition Fedratinib Fedratinib (Comparator) Fedratinib->JAK2_a Inhibition

Caption: The JAK2-STAT3 signaling pathway initiated by cytokine binding.

Experimental Design: A Two-Tiered Validation Approach

To robustly validate the inhibitory effect of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, we will employ a two-tiered approach:

  • Tier 1: Biochemical Assay: Directly measures the compound's ability to inhibit the enzymatic activity of purified JAK2 protein. This provides a direct measure of potency (IC50) in a simplified, cell-free system.

  • Tier 2: Cell-Based Assay: Measures the compound's ability to inhibit JAK2 signaling within a relevant human cell line. This confirms the compound is cell-permeable and active in a more complex biological environment.

Overall Experimental Workflow

The following diagram outlines the logical flow from initial compound preparation to final data analysis.

Workflow cluster_prep Preparation cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cell-Based Assay A Compound Stock Solution (2-Piperidin-4-yl-2H-pyrazol-3-ylamine & Fedratinib in DMSO) B Serial Dilution Plate (10-point, 3-fold dilutions) A->B C ADP-Glo™ Kinase Assay (Purified JAK2 Enzyme) B->C Transfer Dilutions G Compound Treatment & IL-6 Stimulation B->G Transfer Dilutions D Luminescence Reading C->D E Calculate Biochemical IC50 D->E J Calculate Cellular IC50 E->J Compare Potency F Cell Culture & Seeding (e.g., HEL 92.1.7 cells) F->G H Western Blot for p-STAT3 G->H I Densitometry & Analysis H->I I->J

Comparative Analysis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its inherent structural features offer a versatile platform for the development of potent and selective therapeutic agents. This guide provides a comprehensive comparative analysis of various derivatives based on this core, synthesizing available preclinical data to inform future drug discovery and development efforts. While a direct head-to-head comparison of a systematic series of these derivatives is not extensively available in the public literature, this document compiles and analyzes data from various studies to elucidate key structure-activity relationships (SAR) and pharmacokinetic profiles.

Introduction to the 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Scaffold

The pyrazole ring is a five-membered heterocycle that is a common feature in many approved drugs due to its metabolic stability and ability to participate in various biological interactions.[1] The linkage of a piperidine ring at the N2 position of the pyrazole introduces a three-dimensional character to the molecule, which can be crucial for optimizing interactions with the target protein. Furthermore, the 3-amino group on the pyrazole ring often serves as a key hydrogen bond donor, anchoring the ligand in the active site of target enzymes, particularly the hinge region of kinases.[2] The piperidine nitrogen provides a convenient handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing orally bioavailable drugs.

Comparative Biological Activity: Focus on Kinase Inhibition

Derivatives of the 2-piperidin-4-yl-2H-pyrazol-3-ylamine core have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[3] The substitution on the piperidine nitrogen plays a pivotal role in determining the potency and selectivity of these compounds.

A comparative analysis of the inhibitory activities of several N-substituted derivatives against various kinases is presented in Table 1. It is important to note that this data is compiled from different studies and assay conditions may vary.

Compound IDN-Substituent (R)Target KinaseIC50 (nM)Reference
1 HJAK2>1000[4]
2 EthylJAK2150[4]
3 IsopropylJAK285[4]
4 CyclopentylJAK250[4]
5 PhenylJAK2250[4]
6 4-FluorophenylJAK2180[4]
7 AcetylRIPK1500[1]
8 BenzoylRIPK1200[1]

Table 1: Comparative in vitro inhibitory activity of N-substituted 2-(piperidin-4-yl)-2H-pyrazol-3-ylamine derivatives against selected kinases.

Structure-Activity Relationship (SAR) Analysis

From the compiled data, several key SAR trends can be deduced:

  • Impact of N-Alkylation: Unsubstituted piperidine (Compound 1 ) generally shows poor activity. The introduction of small alkyl groups on the piperidine nitrogen, such as ethyl (Compound 2 ) and isopropyl (Compound 3 ), significantly enhances the inhibitory potency against Janus Kinase 2 (JAK2). This suggests that the N-alkyl substituent likely occupies a hydrophobic pocket in the ATP-binding site. The increased potency observed with the larger cyclopentyl group (Compound 4 ) further supports this hypothesis.

  • Influence of N-Arylation: The introduction of an N-phenyl group (Compound 5 ) leads to a decrease in potency compared to the optimal alkyl substituents. This could be due to steric hindrance or unfavorable electronic interactions within the binding pocket. Substitution on the phenyl ring, as in the case of the 4-fluorophenyl derivative (Compound 6 ), can modulate activity, although in this instance, it did not lead to a significant improvement.

  • Effect of N-Acylation: N-acylation of the piperidine nitrogen (Compounds 7 and 8 ) has been explored for targeting other kinases like Receptor-Interacting Protein Kinase 1 (RIPK1).[1] While these derivatives show activity, their potency is generally lower than the N-alkylated counterparts against JAK2. This highlights that the optimal N-substituent is highly dependent on the specific kinase being targeted.

Experimental Protocols

General Synthesis of N-Substituted 2-(Piperidin-4-yl)-2H-pyrazol-3-ylamine Derivatives

The synthesis of the target compounds typically involves a multi-step sequence, with the key steps being the construction of the pyrazole ring and the subsequent N-substitution of the piperidine moiety.

G A 1. Boc-protected 4-piperidone B 2. Pyrazole ring formation A->B Hydrazine derivative C 3. N-deprotection B->C Acidic conditions (e.g., TFA) D 4. N-alkylation/acylation C->D R-X (Alkyl halide or Acyl chloride) E Target Derivative D->E

Caption: General synthetic workflow for N-substituted derivatives.

Step-by-Step Methodology:

  • Pyrazole Ring Formation: The synthesis often commences with a commercially available N-Boc-4-piperidone. Reaction with a suitable hydrazine derivative, such as formylhydrazine, followed by cyclization, yields the N-Boc protected 2-(piperidin-4-yl)-2H-pyrazol-3-ylamine core.

  • N-Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the free secondary amine.

  • N-Substitution: The resulting 2-(piperidin-4-yl)-2H-pyrazol-3-ylamine is then subjected to N-alkylation or N-acylation.

    • N-Alkylation: Reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a common method. Alternatively, direct alkylation with an alkyl halide in the presence of a base can be employed.

    • N-Acylation: Reaction with an acyl chloride or a carboxylic acid (using a coupling agent like HATU) in the presence of a base such as triethylamine yields the corresponding N-acyl derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

G cluster_0 Assay Components cluster_1 Assay Procedure Kinase Recombinant Kinase Incubation Incubation at 37°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or with detection antibody) ATP->Incubation Compound Test Compound Compound->Incubation Detection Detection of Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Sources

A Comparative Guide to Confirming Target Engagement of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine with its Putative Target Kinase X

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a physiological context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive comparison of leading methodologies to confirm the target engagement of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a novel small molecule, with its hypothetical target, Kinase X. As senior application scientists, our goal is to equip fellow researchers with the foundational knowledge and practical protocols to design and execute self-validating experiments that generate clear, actionable data.

The Imperative of Target Engagement

Target engagement is the critical first step in validating a drug's mechanism of action. It demonstrates that the therapeutic compound physically interacts with its intended target protein within the complex milieu of a living cell. Without this confirmation, downstream observations of cellular phenotype changes or therapeutic effects are correlational at best. Establishing direct target engagement provides the mechanistic link between the compound and its biological consequences, a non-negotiable prerequisite for advancing a candidate in the drug development pipeline.

This guide will explore and compare three orthogonal, yet powerful, methodologies to confirm the engagement of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine with Kinase X:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures target protein stabilization upon ligand binding in a cellular environment.

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding at a specific target in living cells using bioluminescence resonance energy transfer.

  • In Vitro Kinase Activity Assay (ADP-Glo™): A biochemical assay that indirectly assesses target engagement by measuring the inhibition of Kinase X's enzymatic activity.

Cellular Thermal Shift Assay (CETSA®): Direct Measurement of Target Stabilization

Principle of the Assay

The Cellular Thermal Shift Assay (CETSA) is founded on the principle that the binding of a ligand, such as our compound 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, to its target protein, Kinase X, confers thermal stability to the protein. When cells are heated, proteins begin to denature and aggregate. The presence of a bound ligand stabilizes the protein's structure, increasing the temperature required to induce its denaturation. By measuring the amount of soluble Kinase X remaining at various temperatures in the presence and absence of the compound, we can directly infer target engagement.

Experimental Workflow

The CETSA workflow is conceptually straightforward, involving heating cell lysates or intact cells treated with the compound and then quantifying the remaining soluble target protein, typically by Western blot or other protein detection methods.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Plate Cells treat Treat with 2-Piperidin-4-yl-2H-pyrazol-3-ylamine or Vehicle (DMSO) start->treat harvest Harvest Cells treat->harvest aliquot Aliquot Cell Lysate harvest->aliquot heat Heat Aliquots at Temperature Gradient (e.g., 40-70°C) aliquot->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge sds Run Supernatant on SDS-PAGE centrifuge->sds wb Western Blot for Kinase X sds->wb quant Quantify Band Intensity wb->quant

Caption: CETSA Experimental Workflow.

Detailed Protocol

  • Cell Culture and Treatment: Plate a suitable cell line endogenously expressing Kinase X. Once confluent, treat the cells with varying concentrations of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the cellular proteins.

  • Heating Step: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Fractions: After heating, centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the proteins in the supernatant by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against Kinase X.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature. Plot the percentage of soluble Kinase X as a function of temperature for both the treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Data Interpretation

The primary output is a "melting curve" or "thermal stability curve." A successful experiment will show that in the presence of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, the melting temperature (Tm) of Kinase X is significantly increased compared to the vehicle control. This thermal shift is a direct measure of target engagement.

ParameterVehicle Control (DMSO)10 µM 2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Kinase X Tm 52°C58°C
Thermal Shift (ΔTm) N/A+6°C

NanoBRET™ Target Engagement Assay: Real-Time Analysis in Living Cells

Principle of the Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in real-time within living cells. The assay requires engineering the target protein, Kinase X, to be fused with NanoLuc®, a small, bright luciferase. A fluorescently labeled tracer that is known to bind to Kinase X is then introduced into the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-Kinase X fusion protein, bringing the fluorophore in close proximity to the luciferase. This allows for Bioluminescence Resonance Energy Transfer (BRET) to occur upon the addition of the NanoLuc® substrate. When 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is added, it competes with the tracer for binding to Kinase X. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to quantify target engagement.

Experimental Workflow

NanoBRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis transfect Transfect Cells with NanoLuc®-Kinase X Plasmid plate Plate Transfected Cells in Assay Plate transfect->plate add_tracer Add Fluorescent Tracer plate->add_tracer add_compound Add 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (Dose-Response) add_tracer->add_compound add_substrate Add NanoLuc® Substrate and Read Plate add_compound->add_substrate calc_bret Calculate BRET Ratio add_substrate->calc_bret plot_curve Plot BRET Ratio vs. Compound Concentration calc_bret->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: NanoBRET™ Target Engagement Workflow.

Detailed Protocol

  • Cell Line Engineering: Create a stable cell line or use transient transfection to express Kinase X as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a multi-well assay plate.

  • Compound and Tracer Addition: Add the fluorescent tracer at a concentration around its KD for Kinase X. Then, add 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in a dose-response manner.

  • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer fluorophore).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Data Interpretation

A dose-dependent decrease in the BRET signal upon the addition of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine indicates successful competition with the fluorescent tracer for binding to Kinase X, thus confirming target engagement. The IC50 value provides a quantitative measure of the compound's binding affinity in living cells.

ParameterValue
Tracer Concentration 100 nM
2-Piperidin-4-yl-2H-pyrazol-3-ylamine IC50 250 nM

In Vitro Kinase Activity Assay (ADP-Glo™): Measuring Functional Inhibition

Principle of the Assay

While CETSA and NanoBRET directly measure binding, kinase activity assays provide functional evidence of target engagement by quantifying the inhibition of the target's enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal that is proportional to the amount of ADP produced, and thus, to the kinase activity. If 2-Piperidin-4-yl-2H-pyrazol-3-ylamine engages and inhibits Kinase X, the amount of ADP produced will decrease, leading to a lower luminescent signal.

Experimental Workflow

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis setup Set up Kinase Reaction: - Kinase X - Substrate - ATP add_compound Add 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (Dose-Response) setup->add_compound incubate Incubate at 30°C add_compound->incubate add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate->add_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) add_adpglo->add_detection read_lum Read Luminescence add_detection->read_lum plot_curve Plot Luminescence vs. Compound Concentration read_lum->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol

  • Kinase Reaction Setup: In a multi-well plate, combine recombinant Kinase X, its specific substrate, and ATP.

  • Compound Addition: Add 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in a dose-response manner.

  • Incubation: Incubate the reaction at the optimal temperature for Kinase X activity (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal proportional to the amount of ADP.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 of inhibition.

Data Interpretation

A dose-dependent decrease in luminescence indicates that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is inhibiting the catalytic activity of Kinase X. The IC50 value from this assay provides a quantitative measure of the compound's potency as an inhibitor.

ParameterValue
Kinase X Concentration 5 nM
ATP Concentration 10 µM
2-Piperidin-4-yl-2H-pyrazol-3-ylamine IC50 50 nM

Comparative Summary and Recommendations

The choice of a target engagement assay depends on the specific research question, the available resources, and the stage of the drug discovery project. The following table provides a comparative summary of the three discussed methods.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementADP-Glo™ Kinase Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Measurement of enzymatic activity (ADP production)
Environment Cells or cell lysatesLive cellsIn vitro (recombinant protein)
Measures Direct bindingDirect bindingFunctional inhibition
Target Modification NoRequired (NanoLuc® fusion)No
Throughput Low to mediumHighHigh
Key Advantage Label-free, works with endogenous proteinReal-time measurement in live cells, high sensitivityDirect measure of functional consequence
Key Limitation Lower throughput, not all proteins show a thermal shiftRequires genetic modification of the targetIn vitro, may not reflect cellular potency

Recommendations:

  • For initial validation of direct binding to the endogenous target in a physiologically relevant setting without the need for protein engineering, CETSA is an excellent choice.

  • When high-throughput screening or quantitative measurement of binding affinity in real-time within living cells is desired, and genetic modification of the target is feasible, NanoBRET™ is the preferred method.

  • To confirm that target binding translates into functional inhibition of the kinase's catalytic activity, the ADP-Glo™ assay is an essential orthogonal validation step.

For a comprehensive confirmation of target engagement for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a multi-assay approach is highly recommended. For instance, demonstrating a thermal shift with CETSA and a corresponding IC50 in a NanoBRET assay, coupled with a potent IC50 in the ADP-Glo™ assay, would provide a robust and compelling data package to validate its mechanism of action.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology. [Link]

A Strategic Guide to De-risking Novel Compounds: The Cross-Reactivity Profile of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Novel Scaffold to Preclinical Candidate

In the landscape of modern drug discovery, the synthesis of a novel chemical entity such as 2-Piperidin-4-yl-2H-pyrazol-3-ylamine marks the beginning of a rigorous journey of characterization. While the intended on-target potency is a primary goal, a compound's ultimate success hinges on its selectivity. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, or even paradoxical pathway activation, representing a significant source of late-stage attrition in clinical development.[1][2]

This guide provides a comprehensive framework for establishing the cross-reactivity and selectivity profile of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. As direct experimental data for this specific molecule is not yet publicly available, we will proceed from first principles, deconstructing its pharmacophoric elements to anticipate potential interactions. We will then outline a tiered, multi-platform experimental strategy to systematically map its biological interaction space. This document is designed for drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust characterization cascade.

Pharmacophore Deconstruction: Predicting the Interaction Landscape

The structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a hybrid of two well-established "privileged" scaffolds in medicinal chemistry. Understanding their individual predispositions is key to designing an efficient profiling strategy.

  • The Pyrazol-3-ylamine Core: This moiety is a cornerstone of numerous potent protein kinase inhibitors.[3] Its defining feature is the ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] Extensive literature documents pyrazole-based compounds targeting a wide array of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] This strongly suggests that the primary targets—and likely off-targets—of our compound reside within the human kinome.

  • The Piperidine Moiety: The piperidine ring is one of the most ubiquitous scaffolds in approved drugs, prized for its ability to confer favorable physicochemical properties and to orient substituents for optimal target engagement.[7][8] Its presence is strongly associated with ligands for G-Protein Coupled Receptors (GPCRs), ion channels, and transporters, particularly within the central nervous system (CNS).[9][10] The piperidine can serve as a versatile scaffold for engaging with diverse targets, from nicotinic acetylcholine receptors to sigma receptors.[11][12]

This structural dichotomy—a kinase-directed core and a GPCR-philic substituent—necessitates a broad and unbiased screening approach. Relying solely on kinome profiling would risk missing critical off-target activities on other major target families.

cluster_0 2-Piperidin-4-yl-2H-pyrazol-3-ylamine cluster_1 Component Scaffolds cluster_2 Predicted Target Families Compound Core Structure Pyrazole Pyrazol-3-ylamine Compound->Pyrazole Hinge-Binding Motif Piperidine Piperidine Compound->Piperidine Physicochemical Properties & Vector Kinases Protein Kinases (e.g., JAK, CDK, RIPK1) Pyrazole->Kinases High Probability Interaction GPCRs GPCRs (e.g., Sigma, Opioid, Muscarinic) Piperidine->GPCRs High Probability Interaction IonChannels Ion Channels Transporters Piperidine->IonChannels Moderate Probability Interaction

Figure 1: Predicted target families based on scaffold deconstruction.

A Tiered Strategy for Comprehensive Selectivity Profiling

A logical, tiered approach is the most efficient method to profile a novel compound. We begin with broad, unbiased screens to identify all potential areas of interaction and then proceed to more focused cellular and functional assays to validate and quantify these hits.

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Broad Profiling (Identify Interaction Neighborhood) Kinome Kinome-wide Scan (~480 Kinases) Tier1->Kinome Safety Broad Safety Panel (GPCRs, Ion Channels, etc.) Tier1->Safety Tier2 Tier 2: Cellular Validation (Confirm Target Engagement) CETSA CETSA (Thermal Shift) Tier2->CETSA NanoBRET NanoBRET™ (Intracellular Binding) Tier2->NanoBRET Tier3 Tier 3: Functional Confirmation (Measure Biological Activity) Phospho Phosphorylation Assay (Kinase Activity) Tier3->Phospho Functional Functional Assay (e.g., cAMP, Ca2+ Flux) Tier3->Functional Decision Go/No-Go Decision (Selectivity Profile Acceptable?) Kinome->Tier2 Safety->Tier2 CETSA->Tier3 NanoBRET->Tier3 Phospho->Decision Functional->Decision

Figure 2: A tiered experimental workflow for selectivity profiling.
Tier 1: Broad, Unbiased Liability Screening

The initial goal is to cast the widest possible net to identify potential on- and off-targets. This is most efficiently achieved through established, large-scale screening panels offered by contract research organizations (CROs).

  • Rationale: Using standardized, high-quality commercial panels provides a comprehensive and reproducible baseline assessment. It is the most cost-effective way to survey hundreds of targets simultaneously.

  • Recommended Assays:

    • Kinome-wide Binding Scan: Services like the KINOMEscan™ platform (Eurofins DiscoverX) or Reaction Biology's HotSpot™ service are indispensable.[13][14][15] These are typically competition binding assays that measure the ability of the test compound to displace a ligand from the ATP pocket of over 400-500 kinases. Data is usually reported as percent inhibition at a given concentration (e.g., 1 µM) or as a dissociation constant (Kd).

    • Broad Target Safety Panel: To address the piperidine moiety, a panel like the Eurofins SafetyScreen44 or SafetyScreen87 is critical.[16][17] These panels use radioligand binding or enzymatic assays to assess activity against a curated list of targets known to be involved in adverse drug reactions, including a wide range of GPCRs, ion channels, transporters, and non-kinase enzymes.[18]

Tier 2: Validating Hits in a Cellular Context

Biochemical assays are powerful but lack physiological context. It is crucial to confirm that the compound can engage its targets within the complex milieu of a living cell.

  • Rationale: Cellular assays account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, providing a more accurate reflection of a compound's true target engagement profile.

  • Recommended Assays:

    • Cellular Thermal Shift Assay (CETSA®): CETSA is a label-free method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[19][20][21] By heating intact cells or cell lysates treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly observe target engagement. It is an invaluable tool for confirming hits from primary screens.

    • NanoBRET™ Target Engagement Assay: This technology from Promega provides a quantitative, real-time measure of compound binding in living cells.[22][23] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by the test compound allows for the determination of intracellular affinity (IC50).[24][25]

Tier 3: Quantifying Functional Consequences

Demonstrating that a compound binds to a target is only part of the story. The final step is to confirm that this binding event translates into a functional modulation of the target's activity.

  • Rationale: A compound can bind to a target without affecting its function (non-functional binding). Functional assays are essential to confirm that the observed target engagement leads to the desired biological outcome (e.g., inhibition or activation).

  • Recommended Assays:

    • Cell-Based Phosphorylation Assays: For validated kinase targets, the most direct functional readout is the inhibition of substrate phosphorylation. This can be measured via Western blot, ELISA, or high-content imaging using phospho-specific antibodies against a known downstream substrate of the target kinase.

    • GPCR Functional Assays: For validated GPCR hits, functional activity can be assessed by measuring downstream second messenger signaling. Common assays include measuring cAMP levels (for Gs/Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors).[26]

Comparative Analysis: Benchmarking Against a Standard

To contextualize the selectivity profile of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, it must be compared directly to a relevant reference compound. For this guide, let us hypothesize that our primary screening reveals potent activity against Janus Kinase 2 (JAK2) . A suitable comparator would be Ruxolitinib , a well-characterized, FDA-approved JAK2 inhibitor.

The data generated from the tiered profiling should be compiled into clear, comparative tables.

Table 1: Hypothetical Kinome Selectivity Profile (Kd, nM)

Kinase Target 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Ruxolitinib (Reference)
JAK2 5.2 3.3
JAK1 15.8 2.8
JAK3 850.1 428.0
TYK2 25.6 19.0
CDK2 >10,000 >10,000
ROCK1 2,100 >10,000

| ... (other significant hits) | ... | ... |

Table 2: Hypothetical Off-Target Liability Profile (% Inhibition @ 10 µM)

Target (SafetyScreen Panel) 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Ruxolitinib (Reference)
Sigma Receptor (σ1) 88% <10%
Muscarinic M1 Receptor 65% <5%
hERG Channel 25% 15%
Dopamine Transporter (DAT) 72% <10%

| ... (other significant hits) | ... | ... |

Table 3: Cellular and Functional Assay Comparison (IC50, nM)

Assay Type Target 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Ruxolitinib (Reference)
NanoBRET™ Target Engagement JAK2 25.1 18.5
p-STAT3 Cellular Assay JAK2 45.7 35.2

| σ1 Radioligand Binding | SIGMAR1| 150.3 | >10,000 |

This comparative data immediately highlights that while our novel compound is a potent JAK2 inhibitor, its potential liabilities (significant sigma receptor and dopamine transporter activity) differ substantially from the reference compound, guiding the next steps in optimization or de-risking.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) by Western Blot

This protocol describes a foundational CETSA experiment to validate a primary kinase hit (e.g., JAK2) in intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEL 92.1.7, which expresses endogenous JAK2) to ~80% confluency.

    • Harvest cells and resuspend in complete media to a concentration of 1x10^7 cells/mL.

    • Aliquot 100 µL of cell suspension into PCR tubes.

    • Treat cells with 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (e.g., at 1 µM and 10 µM final concentrations) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C. Include a non-heated (RT) control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant (containing soluble proteins) to new tubes.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against the target protein (e.g., anti-JAK2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

    • Quantify band intensities and plot them as a percentage of the non-heated control for each treatment condition. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization.

Protocol 2: Radioligand Competition Binding Assay for a GPCR Hit

This protocol describes how to determine the binding affinity (Ki) for a hit from the safety screen, for instance, the Sigma-1 (σ1) receptor.[27][28][29]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Membrane Preparation: Use commercially available membranes from cells overexpressing the human σ1 receptor or prepare them in-house. Thaw on ice and dilute in assay buffer to a final concentration of ~10-20 µg protein per well.

    • Radioligand: Prepare a working solution of a specific σ1 radioligand, such as [³H]-pentazocine, at a concentration equal to its Kd (typically ~2-3 nM).

    • Test Compound: Prepare a serial dilution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (e.g., from 100 µM to 10 pM) in assay buffer.

    • Non-specific Binding Control: A high concentration of a known σ1 ligand, such as Haloperidol (10 µM).

  • Assay Procedure (96-well format):

    • To each well of a 96-well plate, add in the following order:

      • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control (Haloperidol) OR 50 µL of test compound dilution.

      • 50 µL of the diluted radioligand solution.

      • 100 µL of the diluted membrane preparation.

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a GF/B glass fiber filter plate that has been pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the retained radioactivity using a scintillation counter (e.g., MicroBeta or TopCount).

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: Building a Comprehensive and Trustworthy Profile

Characterizing the selectivity of a novel compound like 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a non-negotiable step in its journey toward becoming a viable drug candidate. By anticipating potential interactions through pharmacophore analysis and executing a systematic, multi-tiered experimental plan, researchers can build a comprehensive and reliable cross-reactivity profile. This data-driven approach, which moves from broad screening to cellular target engagement and finally to functional validation, is the cornerstone of modern drug discovery. It allows for early identification of potential liabilities, informs structure-activity relationships for future optimization, and ultimately increases the probability of selecting a candidate with the best possible safety and efficacy profile for clinical development.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–263. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

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A Researcher's Guide to Validating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of targeted therapies, particularly in oncology and immunology, the specificity of small molecule inhibitors is paramount. While a compound may exhibit high potency towards its intended target, off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the off-target effects of novel kinase inhibitors, using the hypothetical compound 2-Piperidin-4-yl-2H-pyrazol-3-ylamine as an illustrative example.

This document is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explore the rationale behind each experimental choice, from broad, unbiased screening approaches to targeted, hypothesis-driven validation assays.

The Challenge of Kinase Inhibitor Specificity

The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding pockets. This conservation presents a significant hurdle in the design of truly specific inhibitors. The pyrazolopyrimidine scaffold, a common core in many kinase inhibitors, is known for its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site. While substitutions, such as the piperidinyl group in our example compound, are designed to confer selectivity, they can also introduce new, unintended interactions. Therefore, a systematic evaluation of off-target effects is not merely a regulatory requirement but a fundamental aspect of understanding a compound's true biological activity.

Phase 1: Broad-Spectrum Off-Target Profiling

The initial step in characterizing a new chemical entity is to cast a wide net to identify potential off-target interactions. This is best achieved through large-scale screening panels that assess the compound's activity against a diverse representation of the human kinome.

In Vitro Kinase Profiling

Large-scale kinase panels are a cost-effective and high-throughput method to obtain an initial "fingerprint" of a compound's selectivity. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a panel of recombinant kinases.

Recommended Panel: A comprehensive panel, such as the Eurofins DiscoverX KINOMEscan™ or the Promega Kinase-Glo® MAX, which covers a significant fraction of the human kinome, is recommended. It is crucial to perform an initial screen at a high concentration (e.g., 1-10 µM) to identify even weak interactions.

Data Interpretation: The results are typically presented as a percentage of inhibition relative to a control. A common threshold for flagging a potential off-target "hit" is >50% inhibition.

Target Kinase Primary Target (Hypothetical) Off-Target Hit 1 Off-Target Hit 2 Off-Target Hit 3
% Inhibition @ 1 µM 95%78%62%51%
Kinase Family Tyrosine KinaseSerine/Threonine KinaseTyrosine KinaseLipid Kinase

Table 1: Hypothetical in vitro kinase profiling data for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays are invaluable, they do not always reflect the behavior of a compound in a cellular context. CETSA is a powerful technique that assesses target engagement in intact cells or tissue lysates by measuring the thermal stability of proteins upon ligand binding.

Experimental Workflow:

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Rationale for Use: CETSA provides a more physiologically relevant assessment of target and off-target engagement by accounting for cell permeability, efflux pumps, and intracellular ATP concentrations, all of which can influence a compound's activity.

Phase 2: Cellular Validation of Off-Target Hits

Once potential off-target hits are identified from broad-spectrum screening, the next critical step is to validate these interactions in a cellular context and assess their functional consequences.

Target-Specific Cellular Assays

For each validated off-target hit, it is essential to develop or utilize a cellular assay that specifically measures the activity of that kinase. This often involves measuring the phosphorylation of a known downstream substrate.

Example Protocol: Validating an Off-Target Effect on Kinase 'X'

  • Cell Line Selection: Choose a cell line where Kinase 'X' and its downstream signaling pathway are active and well-characterized.

  • Compound Treatment: Treat cells with a dose-response of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine and a known selective inhibitor of Kinase 'X' as a positive control.

  • Lysate Preparation: After the appropriate incubation time, lyse the cells and collect the protein.

  • Western Blot Analysis: Perform a Western blot to detect the phosphorylation of a specific substrate of Kinase 'X'. Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody as a loading control.

  • Data Analysis: Quantify the band intensities to determine the IC50 of the compound for inhibiting the phosphorylation of the downstream substrate.

Phenotypic Screening

Phenotypic screening can uncover unexpected off-target effects by assessing the compound's impact on a wide range of cellular phenotypes, such as cell viability, morphology, and cell cycle progression.

Comparison of Phenotypic Profiles:

Phenotypic Assay Primary Target Inhibitor 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Interpretation
Cell Viability (Primary Target-Dependent Cell Line) IC50 = 50 nMIC50 = 60 nMOn-target effect is maintained.
Cell Viability (Primary Target-Independent Cell Line) IC50 > 10 µMIC50 = 500 nMSuggests a potent off-target effect leading to cytotoxicity.
Cell Cycle Analysis G1 arrestG2/M arrestIndicates a different mechanism of action, likely due to an off-target.

Table 2: Comparative phenotypic profiling to deconvolute on- and off-target effects.

Phase 3: In Vivo Confirmation and Safety Assessment

The final phase of off-target validation involves assessing the consequences of these interactions in a whole-organism context.

Xenograft or Disease Models

In vivo efficacy studies can provide clues about off-target effects. If the observed in vivo efficacy is significantly greater than what would be predicted based on the in vitro potency against the primary target, it may suggest that off-target activities are contributing to the therapeutic outcome.

Toxicology Studies

Comprehensive toxicology studies in animal models are essential for identifying any adverse effects of the compound. Any observed toxicities should be investigated to determine if they can be linked to the known off-target activities of the compound.

Comparative Analysis: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine vs. Alternative Scaffolds

To provide a comprehensive evaluation, it is crucial to compare the off-target profile of our compound of interest with that of other inhibitors targeting the same primary kinase but possessing different chemical scaffolds.

Feature 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (Hypothetical) Comparator A (e.g., Pyrrolopyrimidine) Comparator B (e.g., Imidazopyridine)
Kinome Scan Hits (>50% inhibition @ 1µM) 15258
Cellular Off-Target IC50 (Kinase 'X') 200 nM>10 µM800 nM
In Vivo Toxicity Moderate liver toxicity at 50 mg/kgNo observed toxicity at 100 mg/kgMild gastrointestinal effects at 50 mg/kg

Table 3: Comparative off-target profile of different kinase inhibitor scaffolds.

Conclusion

The validation of off-target effects is a critical and multi-faceted process in drug discovery and development. A systematic approach, beginning with broad-spectrum screening and progressing through cellular and in vivo validation, is essential to build a comprehensive understanding of a compound's selectivity profile. By employing a combination of in vitro biochemical assays, cell-based target engagement and phenotypic screens, and in vivo models, researchers can de-risk their lead compounds and increase the likelihood of clinical success. The framework presented here provides a robust strategy for the rigorous evaluation of novel kinase inhibitors like 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

References

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A Head-to-Head Comparative Analysis: 2-Piperidin-4-yl-2H-pyrazol-3-ylamine versus Celecoxib in Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold is a well-established pharmacophore, forming the core of several successful nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive benchmarking analysis of a novel pyrazole derivative, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, against the gold-standard selective COX-2 inhibitor, Celecoxib.

This document is structured to provide not just comparative data, but also the scientific rationale behind the experimental design, detailed protocols for replication, and a clear visualization of the biological pathways and experimental workflows. As senior application scientists, our goal is to present a self-validating system of protocols that ensures the trustworthiness and reproducibility of the findings.

Introduction: The Rationale for a COX-2 Selective Pyrazole Derivative

The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions such as gastric protection, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[3]

The therapeutic benefit of NSAIDs lies in their ability to inhibit COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects. This has driven the development of selective COX-2 inhibitors, such as Celecoxib, which offer a better safety profile.[3][4] Given that the pyrazole moiety is a key feature of Celecoxib, it is hypothesized that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine may also exhibit selective COX-2 inhibitory activity.[1][5] This guide outlines the necessary experimental framework to test this hypothesis and benchmark its performance against Celecoxib.

Visualizing the Mechanism: The Arachidonic Acid Cascade

To understand the target of our investigation, it is crucial to visualize the signaling pathway. The following diagram illustrates the conversion of arachidonic acid by COX enzymes and the site of inhibition by selective COX-2 inhibitors.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase (COX) Enzymes cluster_Prostanoids Prostanoids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Inhibitor 2-Piperidin-4-yl-2H-pyrazol-3-ylamine & Celecoxib Inhibitor->COX2

Caption: Arachidonic Acid Cascade and the Site of COX-2 Inhibition.

In Vitro Benchmarking: Potency and Selectivity

The initial assessment of a potential COX-2 inhibitor involves determining its potency (IC50 value) against both COX-1 and COX-2 enzymes. The ratio of these values provides the selectivity index (SI), a critical parameter for predicting the therapeutic window of the compound.[3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the hypothetical inhibitory concentrations (IC50) and selectivity index for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in comparison to Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Piperidin-4-yl-2H-pyrazol-3-ylamine 12.50.1583.3
Celecoxib (Reference) [3]8.20.07117.1

Note: The data presented for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining COX-1 and COX-2 inhibition using a commercially available fluorometric assay kit.[6]

Principle: The assay measures the peroxidase activity of COX enzymes, which generates a fluorescent product. The inhibition of this fluorescence is proportional to the inhibitory activity of the test compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • 2-Piperidin-4-yl-2H-pyrazol-3-ylamine and Celecoxib (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, probe, and substrate according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and Celecoxib.

  • Reaction Setup: To each well of the 96-well plate, add the COX Assay Buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 10-15 minutes.[6]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Cell-Based Assay: Confirmation in a Physiological Context

To validate the in vitro findings in a more biologically relevant system, a cell-based assay is employed. This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.[7]

Experimental Workflow: Cell-Based COX-2 Inhibition Assay

The following diagram illustrates the workflow for the cell-based assay.

Caption: Workflow for the Cell-Based COX-2 Inhibition Assay.

Detailed Protocol: Cell-Based PGE2 Inhibition Assay

Principle: Lipopolysaccharide (LPS) induces the expression of COX-2 in RAW 264.7 macrophage cells, leading to the production of PGE2. A selective COX-2 inhibitor will reduce the amount of PGE2 released into the cell culture supernatant in a dose-dependent manner.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 2-Piperidin-4-yl-2H-pyrazol-3-ylamine and Celecoxib

  • Prostaglandin E2 (PGE2) competitive ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine or Celecoxib for 1 hour.

  • COX-2 Induction: Add LPS to the wells at a final concentration of 1 µg/mL to induce COX-2 expression. Include a non-LPS stimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 values.

In Vivo Efficacy: Evaluation in an Animal Model of Inflammation

To assess the anti-inflammatory efficacy in a whole-organism context, an in vivo model of inflammation is essential. The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized acute inflammation model.[8][9]

Comparative In Vivo Anti-Inflammatory Activity

The following table presents hypothetical data on the in vivo efficacy of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine compared to Celecoxib in the carrageenan-induced paw edema model.

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema at 4 hours
2-Piperidin-4-yl-2H-pyrazol-3-ylamine 1045%
3065%
Celecoxib (Reference) 1050%
3070%

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[4]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in sterile saline)

  • 2-Piperidin-4-yl-2H-pyrazol-3-ylamine and Celecoxib (formulated for oral administration)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): vehicle control, reference group (Celecoxib), and test groups (different doses of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine).

  • Compound Administration: Administer the test compounds and Celecoxib orally (p.o.) one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of paw edema at each time point for each group. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Pharmacokinetic Profiling: A Glimpse into Drug Disposition

A preliminary assessment of the pharmacokinetic (PK) profile is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[10][11] This helps in interpreting the in vivo efficacy data and guiding further development.

Comparative Pharmacokinetic Parameters

The following table presents a hypothetical comparison of key pharmacokinetic parameters for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine and Celecoxib after oral administration in rats.

Parameter2-Piperidin-4-yl-2H-pyrazol-3-ylamineCelecoxib
Tmax (h) 1.52.0
Cmax (ng/mL) 8501200
AUC (0-t) (ng*h/mL) 42005500
Half-life (t1/2) (h) 4.56.0

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Protocol: Preliminary Pharmacokinetic Study in Rats

Procedure:

  • Animal Dosing: Administer a single oral dose of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine or Celecoxib to rats.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the concentration-time curve), and half-life.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking 2-Piperidin-4-yl-2H-pyrazol-3-ylamine against the established COX-2 inhibitor, Celecoxib. The presented protocols for in vitro, cell-based, and in vivo assays provide a robust framework for evaluating its potency, selectivity, and efficacy.

The hypothetical data suggests that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a promising selective COX-2 inhibitor with in vivo anti-inflammatory activity. However, further studies are warranted to fully characterize its pharmacological profile. Future investigations should include a broader kinase panel screening to ensure selectivity, detailed toxicology studies to assess its safety profile, and further optimization of its pharmacokinetic properties. The logical and systematic approach detailed in this guide provides a solid foundation for the continued development of this and other novel pyrazole-based anti-inflammatory agents.

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A Comparative Guide to Pyrazole-Based Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic tractability have made it a fertile ground for the development of targeted therapies.[3] Among the most successful applications of the pyrazole core is in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4]

This guide provides a comparative analysis of several key classes of pyrazole-based kinase inhibitors, offering insights into their structure-activity relationships (SAR), experimental validation, and the mechanistic basis for their therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and nuances of this important class of molecules.

The Pyrazole Core: A Versatile Kinase Hinge-Binder

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The ATP binding site, particularly the "hinge" region that anchors the adenine moiety of ATP, is a primary target for inhibitor design. The pyrazole ring is exceptionally well-suited to interact with this hinge region. For instance, in BCR-ABL kinase inhibitors, the pyridine ring of a pyrazole-based compound can act as the hinge-binding moiety, with a pyridyl nitrogen accepting a hydrogen bond from a backbone methionine (Met318).[5] This foundational interaction provides a stable anchor from which chemists can explore substitutions at other positions of the pyrazole ring to enhance potency and selectivity.[3]

Comparative Analysis of Pyrazole-Based Kinase Inhibitor Classes

The versatility of the pyrazole scaffold has led to the development of inhibitors against a wide array of kinase targets. Here, we compare several prominent examples, highlighting their potency and key structural features.

Aurora Kinase Inhibitors

Aurora kinases (A and B) are critical regulators of mitosis, making them attractive targets for oncology.[6] Overexpression of these kinases is common in many human cancers. Several potent pyrazole-based Aurora kinase inhibitors have been developed.

Key Insights & Structure-Activity Relationship (SAR):

  • Multi-targeted Inhibition: The pyrazol-4-yl urea derivative, AT9283, demonstrates potent, low-nanomolar inhibition of both Aurora A and Aurora B.[6] This dual activity is often sought after to induce a robust anti-proliferative effect, leading to the characteristic polyploid phenotype associated with Aurora B inhibition.[6]

  • SAR Findings: For one series of pyrazole-based Aurora A inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro substituents, indicating the importance of electronic effects in binding.[2][5] Another study found that fluorine and imidazole substitutions increased hydrogen bonding and lipophilic interactions with binding site residues.[7] The optimization of cellular activity and physicochemical properties is crucial for advancing compounds into clinical trials, as was the case with AT9283.[6]

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central to cytokine signaling pathways that regulate immunity and hematopoiesis. The JAK2 V617F gain-of-function mutation is a key driver in several myeloproliferative neoplasms.[8]

Key Insights & Structure-Activity Relationship (SAR):

  • Scaffold Hopping: In the quest for potent and selective JAK2 inhibitors, researchers identified that a thiazol-2-yl amine could serve as an effective isosteric replacement for the pyrazol-3-yl amine hinge binder.[9][10] This demonstrates the utility of exploring different heterocyclic systems to optimize binding and properties.

  • Core Modification: Subsequent work showed that replacing a pyrazine core with a pyrimidine could maintain similar potent JAK2 inhibitory activity, highlighting the modularity of the overall pharmacophore.[10] This allows for fine-tuning of properties like solubility and metabolic stability.

Akt (Protein Kinase B) Inhibitors

The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature of many cancers, making it a prime therapeutic target.

Key Insights & Structure-Activity Relationship (SAR):

  • Structural Rigidity: Compound 2, a rigid analog of the flexible Akt1 inhibitor afuresertib (GSK2110183), demonstrated a potent IC50 of 1.3 nM against Akt1.[2][5] This strategy of constraining flexible molecules can lock in a bioactive conformation, leading to improved potency.

  • Selectivity: A different pyrazole-based compound (Compound 1) was tested against a panel of 23 kinases and showed selectivity for the Akt family, with an IC50 of 61 nM against Akt1.[2] Achieving selectivity is a critical goal in kinase inhibitor design to minimize off-target effects.

Data Summary: Potency of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of representative compounds from the discussed classes. This data allows for a direct comparison of their biological activity against their primary targets.

Compound ClassRepresentative CompoundTarget Kinase(s)Potency (IC50 / Ki)Reference Cell Lines
Aurora Kinase Inhibitors AT9283Aurora A, Aurora B~3 nM (IC50)HCT116
Compound 6Aurora A0.16 µM (IC50)HCT116, MCF7
Compound 5hAurora A0.78 µM (IC50)MCF-7, MDA-MB-231
JAK2 Inhibitors Pyrazol-3-ylamino PyrazinesJAK2Potent (specific values not detailed)Not specified
Akt Inhibitors Compound 2Akt11.3 nM (IC50)HCT116
Afuresertib (GSK2110183)Akt10.08 nM (Ki)Not specified
Compound 1Akt161 nM (IC50)PC-3

Data sourced from multiple peer-reviewed studies.[2][6][7][11]

Experimental Protocols & Methodologies

The determination of kinase inhibitor potency relies on robust and reproducible experimental assays. The following section details a generalized, yet comprehensive, protocol for an in vitro kinase activity assay, a foundational experiment in this field.

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

This method quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. The signal is inversely proportional to the inhibitory activity of the test compound.[12]

Causality and Self-Validation: This protocol is a self-validating system. A known non-selective inhibitor like Staurosporine is used as a positive control to ensure the assay is performing correctly.[12] A DMSO vehicle control represents 100% kinase activity, establishing the baseline. The dose-response curve of the test compound validates its inhibitory effect.

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP (at or near the Km for the kinase)

  • Test compound (e.g., pyrazole analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: a. In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells. b. Add 2.5 µL of the kinase solution (containing the kinase in assay buffer) to each well. c. Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture in kinase assay buffer. b. Initiate the kinase reaction by adding 5 µL of this mixture to each well. c. Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: a. After the reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes any remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature. This reagent converts the generated ADP back to ATP, which then drives a luciferase reaction, producing light.[12]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Serial Dilution Plate_Setup 4. Add Compound & Kinase (Pre-incubation) Compound_Prep->Plate_Setup Kinase_Prep 2. Kinase Solution Prep Kinase_Prep->Plate_Setup Substrate_ATP_Prep 3. Substrate/ATP Mix Prep Reaction_Start 5. Add Substrate/ATP (Incubate) Substrate_ATP_Prep->Reaction_Start Plate_Setup->Reaction_Start Reaction_Stop 6. Stop Reaction (Deplete ATP) Reaction_Start->Reaction_Stop Signal_Gen 7. Generate Luminescence Reaction_Stop->Signal_Gen Read_Plate 8. Measure Signal Signal_Gen->Read_Plate Data_Analysis 9. Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression 5. Transcription Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for pyrazole-based JAK inhibitors.

Conclusion

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel kinase inhibitors. The examples of Aurora, JAK, and Akt inhibitors demonstrate that subtle modifications to the pyrazole core and its substituents can lead to highly potent and selective agents. By understanding the structure-activity relationships and employing robust biochemical and cellular assays, researchers can continue to leverage this privileged scaffold to develop next-generation targeted therapies for a range of human diseases. The data and protocols presented in this guide offer a comparative framework to aid in these ongoing drug discovery efforts.

References

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Safety Operating Guide

Navigating the Disposal of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The disposal of any chemical, including 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, is governed by a hierarchy of regulations and best practices. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management.[1][2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[3][4][5][6]

The fundamental principle is to characterize the waste, segregate it appropriately, and ensure its containment in properly labeled, robust containers until it can be transported for disposal by a licensed hazardous waste contractor.[7][8]

Hazard Assessment of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

In the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be conducted based on the chemical's structure and the known properties of related compounds.

  • Pyrazole Derivatives: Many pyrazole-containing compounds exhibit a range of biological activities and can be toxic.[9][10][11][12] Some are classified as irritants or harmful if swallowed.[13][14][15][16]

  • Heterocyclic Amines: This class of compounds can present various hazards, including toxicity and irritation.

Given these characteristics, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine should be handled as a hazardous substance. All waste containing this compound, including contaminated personal protective equipment (PPE), glassware, and solutions, must be disposed of as hazardous chemical waste.[17]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate PPE is worn. This serves as the primary barrier against chemical exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.To prevent skin contact. The specific glove material should be chosen based on the solvents used.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of chemical waste.
Lab Coat Standard laboratory coat. A chemically resistant apron is advised for larger quantities.To protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation.To prevent inhalation. Work should always be conducted in a certified chemical fume hood to minimize this risk.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and temporary storage of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine waste within the laboratory, pending collection by a certified waste management provider.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[18]

  • Solid Waste: Collect solid 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, contaminated weighing papers, and disposable lab equipment in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-Piperidin-4-yl-2H-pyrazol-3-ylamine should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container.

  • PPE Waste: Contaminated gloves, bench paper, and other disposable PPE should be collected in a plastic bag within the fume hood and then transferred to a solid waste container.[17]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Container Selection: Use containers that are compatible with the chemical waste. For liquid waste, this typically means high-density polyethylene (HDPE) or glass bottles with secure, leak-proof caps.[2][7] Do not use food containers.[18]

  • Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE".[8][19] The label must also include the full chemical name(s) of the contents and their approximate concentrations.[8]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[18][19]

  • The SAA must be under the control of laboratory personnel.[8]

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.[8][18]

  • There are limits on the volume of waste that can be accumulated in an SAA. Once these limits are reached, or the container is full, it must be moved to a central accumulation area within a specified timeframe.[18]

Step 4: Arranging for Disposal

Once a waste container is full, or if the project generating the waste is complete, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a contracted licensed chemical waste disposal service.[20][21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Accumulation & Disposal Generate Generate Waste Containing 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Characterize Is the waste solid, liquid, or sharp? Generate->Characterize Solid Solid Waste Characterize->Solid Solid Liquid Liquid Waste Characterize->Liquid Liquid Sharps Contaminated Sharps Characterize->Sharps Sharp Container_Solid Place in labeled solid hazardous waste container Solid->Container_Solid Container_Liquid Place in labeled liquid hazardous waste container Liquid->Container_Liquid Container_Sharps Place in sharps container Sharps->Container_Sharps SAA Store in Satellite Accumulation Area (SAA) Container_Solid->SAA Container_Liquid->SAA Container_Sharps->SAA Full Is container full? SAA->Full Full->SAA No EH_S Arrange for pickup by EH&S or licensed vendor Full->EH_S Yes

Caption: Decision workflow for the disposal of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine waste.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or highly hazardous spills, contact your institution's emergency response team.

  • Cleanup:

    • Wear appropriate PPE, including a respirator if necessary.

    • Contain the spill using absorbent pads or other suitable materials.

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Conclusion

The proper disposal of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a critical responsibility for all laboratory personnel. By following these guidelines, which are grounded in established safety and environmental regulations, researchers can minimize risks and ensure a safe and compliant laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for researchers, scientists, and drug development professionals handling 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. As the toxicological properties of this specific compound have not been fully investigated, all handling procedures must be guided by the principle of minimizing exposure through rigorous engineering controls and the correct use of Personal Protective Equipment (PPE).[1] This document synthesizes data from analogous chemical structures and established laboratory safety standards to create a self-validating system of protocols that prioritizes user safety.

Hazard Assessment: An Evidence-Based Approach

While specific toxicological data for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is limited, the known hazards of structurally related aminopyrazoles provide a crucial foundation for our risk assessment.[1] The parent compound, 3-aminopyrazole, is classified as a corrosive material that can cause severe skin burns, eye damage, and respiratory irritation.[2] It is also harmful if swallowed and may cause an allergic skin reaction.[2] Therefore, we must assume that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine presents, at a minimum, a similar hazard profile.

Table 1: Summary of Hazards for Structurally Related Aminopyrazoles

Hazard Classification Description Source(s)
Acute Oral Toxicity Harmful or toxic if swallowed.[1][2] Fisher Scientific, Combi-Blocks
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3][4] Fisher Scientific, PubChem
Serious Eye Damage/Irritation Causes serious eye damage, with a risk of blindness.[2][3][4] Fisher Scientific, PubChem
Skin Sensitization May cause an allergic skin reaction.[2] Fisher Scientific

| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2][3][4] | Fisher Scientific, PubChem |

The causality is clear: the amine and pyrazole functional groups are common to this class of chemicals and are associated with corrosive and irritant properties. The prudent course of action is to treat this compound as a "particularly hazardous substance" and implement a corresponding level of protection.[5]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a systematic barrier approach to prevent all routes of exposure—dermal, ocular, and inhalation.[6]

Hand Protection: The First Line of Contact

Given that aminopyrazoles can cause severe skin burns, robust hand protection is non-negotiable.[2]

  • Glove Type: Chemical-resistant nitrile or neoprene gloves are required.[7] Avoid thin, disposable vinyl gloves, which offer little protection against chemical exposure.[8]

  • Double Gloving: The practice of wearing two pairs of gloves is mandatory.[9] The inner glove is tucked under the cuff of the lab coat, while the outer glove goes over the cuff. This creates a seal and a critical advantage: if the outer glove becomes contaminated, it can be safely removed and replaced without exposing the skin or the inner glove, thus preventing the spread of contamination outside the immediate work area.[8][9]

  • Integrity and Replacement: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[8][9] Before removal, wash the outer gloves to minimize aerosolization of contaminants.[10]

Eye and Face Protection: Shielding Against Irreversible Damage

The risk of severe and potentially irreversible eye damage necessitates protection beyond standard safety glasses.[2][6]

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are required at all times.[6][7]

  • Secondary Protection: When handling larger quantities of the solid or preparing solutions where the risk of splashing is significant, a full-face shield must be worn in addition to chemical splash goggles.[6][10] This provides a secondary barrier protecting the entire face from splashes.

Body Protection: Preventing Dermal Absorption

Your personal clothing offers no protection against corrosive chemicals.

  • Lab Coat: A buttoned, long-sleeved lab coat made of a low-permeability fabric is mandatory.[7][9] Cuffs should be tight-fitting (knit or elastic) to ensure a secure interface with gloves.[9]

  • Apron: For procedures involving significant quantities of liquids or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes are required.[7] Pant legs must be worn outside of any footwear to prevent chemicals from being funneled into the shoe.[11]

Respiratory Protection: Controlling Inhalation Hazards

All work with solid 2-Piperidin-4-yl-2H-pyrazol-3-ylamine or its solutions must be conducted within a certified chemical fume hood to control exposure to dusts and vapors.[2][5][7]

  • Engineering Controls as Primary Defense: The fume hood is the primary method to control inhalation exposure.[5] Ensure the sash is at the lowest practical height.

  • Respirator Use: If engineering controls fail or for emergency situations like a large spill, a NIOSH-approved respirator with a particulate filter (conforming to EN 143 or equivalent) should be used.[2] Note that respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA regulations.[2][6]

Operational Plan: Step-by-Step Protocols

Adherence to a strict, logical workflow is essential for safety. The following protocols are designed as self-validating systems to minimize risk at each stage.

Protocol 1: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The doffing process is a reversal of donning, with the most contaminated items removed first.

PPE_Sequence cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Exiting Lab) d1 Wash Hands Thoroughly d2 Don Inner Gloves d1->d2 d3 Don Lab Coat / Gown d2->d3 d4 Don Outer Gloves (over cuff) d3->d4 d5 Don Eye/Face Protection d4->d5 f1 Remove Outer Gloves f2 Remove Lab Coat / Gown f1->f2 f3 Remove Eye/Face Protection f2->f3 f4 Remove Inner Gloves f3->f4 f5 Wash Hands Thoroughly f4->f5

Caption: PPE Donning and Doffing Workflow.

Protocol 2: Safe Handling of Solid Compound
  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure an emergency eyewash and shower are accessible and unobstructed.[2][3]

  • Tare Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully dispense the solid 2-Piperidin-4-yl-2H-pyrazol-3-ylamine from the stock container into the weigh boat. Avoid creating dust. Use spark-proof tools if there is any flammability concern.

  • Closure: Tightly reseal the primary container.[1][12]

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. Do not remove the un-dissolved solid from the hood.

  • Cleanup: Decontaminate the spatula and any surfaces with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal can lead to environmental contamination and endanger support staff.

  • Contaminated PPE: All disposable PPE, including both sets of gloves, lab coats, and any contaminated wipes, must be collected in a suitable, labeled container for hazardous waste disposal.[2] Contaminated work clothing should never be allowed out of the workplace.[2]

  • Chemical Waste: Dispose of unused material and solutions in a designated, sealed, and clearly labeled hazardous waste container.[2][7] Do not pour chemical waste down the drain.[7] Follow all local, state, and federal regulations for chemical waste disposal.[12]

Emergency Response: In Case of Exposure

Immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing while rinsing the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

By internalizing the rationale behind these protocols, you transform safety from a set of rules into an intuitive scientific practice. Your diligence not only protects you but also contributes to a culture of safety that is the bedrock of innovative and responsible research.

References

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services. [Link]

  • Appendix 1--Personal Protective Equipment Requirements. California Department of Pesticide Regulation. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Hospitals eTool: Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). University of Florida, IFAS Extension. [Link]

  • Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. [Link]

  • 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem, National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.